molecular formula C12H26O2 B1434086 erythro-5,6-Dodecanediol CAS No. 70859-32-4

erythro-5,6-Dodecanediol

Cat. No.: B1434086
CAS No.: 70859-32-4
M. Wt: 202.33 g/mol
InChI Key: COLYTQSCHUMMSR-NWDGAFQWSA-N
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Description

erythro-5,6-Dodecanediol (CAS RN 70859-32-4) is a high-purity, solid organic compound with a molecular formula of C₁₂H₂₆O₂ and a molecular weight of 202.34 g/mol. It is characterized as a white to almost white powder to crystal with a melting point range of 119.0 to 124.0 °C, and should be stored at room temperature, preferably in a cool and dark place below 15°C . This C12 alkanediol is of significant interest in scientific research, particularly in the development of antimicrobial and preservative formulations. Research indicates that mid-chain alkanediols, especially those in the C10-C14 range, can be utilized in synergistic combinations with other compounds, such as botanical extracts or essential oils, to create effective antimicrobial systems for personal care and topical applications . Its mechanism of action is believed to contribute to the disruption of microbial membranes, enhancing the efficacy of the overall formulation. The stereochemistry of the compound, defined by its erythro configuration, is a critical factor influencing its physical properties and interactions in research applications, such as in the study of biopolymer structure and function . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70859-32-4

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

(5S,6R)-dodecane-5,6-diol

InChI

InChI=1S/C12H26O2/c1-3-5-7-8-10-12(14)11(13)9-6-4-2/h11-14H,3-10H2,1-2H3/t11-,12+/m0/s1

InChI Key

COLYTQSCHUMMSR-NWDGAFQWSA-N

SMILES

CCCCCCC(C(CCCC)O)O

Isomeric SMILES

CCCCCC[C@H]([C@H](CCCC)O)O

Canonical SMILES

CCCCCCC(C(CCCC)O)O

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of erythro-5,6-Dodecanediol?

Author: BenchChem Technical Support Team. Date: February 2026

Stereochemical Profiling, Synthesis, and Reactivity

Executive Summary

erythro-5,6-Dodecanediol (CAS: 70859-32-4) is a specific diastereomer of the mid-chain vicinal diol 5,6-dodecanediol. Unlike its terminal analogs (e.g., 1,12-dodecanediol) used primarily in polymer synthesis, the 5,6-isomer serves as a critical probe in stereochemical analysis and a specialized intermediate for surfactant and pheromone synthesis.

Distinguished by a high melting point (119–124 °C) relative to its molecular weight, the erythro isomer exhibits strong intermolecular hydrogen bonding networks in the solid state. This guide outlines the physicochemical properties, stereoselective synthesis, and reactivity profile of this compound, providing researchers with a self-validating framework for its utilization.

Physicochemical Characterization

The following data represents the standard profile for high-purity (>98%) this compound.

PropertyValue / DescriptionNotes
CAS Number 70859-32-4Specific to the erythro diastereomer.[1][2]
Molecular Formula

Molecular Weight 202.34 g/mol
Physical State White crystalline powderDistinct from the waxy/liquid nature of mixtures.
Melting Point 119.0 – 124.0 °CHigh MP indicates efficient crystal packing (Ref. 1, 2).
Solubility (Polar) Soluble: MeOH, EtOH, DMSOHydroxyl groups dominate interaction.
Solubility (Non-Polar) Soluble:

,

Alkyl chains allow organic solvation.
Solubility (Water) Insoluble / NegligibleHydrophobic effect of

alkyl burden dominates.
Stereochemistry erythro (syn)Corresponds to (

) and (

) enantiomeric pair.

Stereochemical Definition

Understanding the "erythro" designation is critical for experimental design, particularly when distinguishing from the threo isomer.

  • Configuration: The molecule possesses two chiral centers at C5 and C6. Because the flanking alkyl chains are unequal (butyl vs. hexyl), the molecule is chiral and exists as a pair of enantiomers.

  • Fischer Projection: In the erythro form, the two hydroxyl (-OH) groups appear on the same side when the carbon backbone is drawn vertically.

  • Zig-Zag Conformation (Lowest Energy): In the extended backbone conformation, the -OH groups are anti to each other to minimize steric repulsion, yet the specific relative configuration is retained from the syn-addition precursor.

Synthetic Pathways & Protocols

To ensure the isolation of the erythro diastereomer specifically, stereospecific reactions must be employed. The two primary routes involve the manipulation of 5-dodecene isomers.

Pathway Visualization

The following diagram illustrates the stereochemical outcomes of different synthetic routes.

SynthesisPathways CisAlkene cis-5-Dodecene (Z-isomer) OsO4 Syn-Dihydroxylation (OsO4 / NMO) CisAlkene->OsO4 Epox Epoxidation (mCPBA) CisAlkene->Epox TransAlkene trans-5-Dodecene (E-isomer) TransAlkene->Epox Erythro This compound (Target) OsO4->Erythro Syn-Addition Hydrolysis Acid Hydrolysis (Anti-opening) Epox->Hydrolysis Threo threo-5,6-Dodecanediol (Contaminant) Epox->Threo Anti-Opening of Cis-Epoxide Hydrolysis->Erythro Anti-Opening of Trans-Epoxide

Figure 1: Stereoselective synthesis routes. The OsO4 route on cis-alkene is preferred for direct 'erythro' formation.

Primary Protocol: Upjohn Dihydroxylation

This method utilizes Osmium Tetroxide (


) to effect a syn-addition across the double bond of cis-5-dodecene.

Reagents:

  • cis-5-Dodecene (1.0 eq)

  • 
     (2.5 mol% catalyst)
    
  • N-Methylmorpholine N-oxide (NMO) (1.2 eq, co-oxidant)

  • Solvent: Acetone/Water (9:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve cis-5-dodecene in Acetone/Water mixture in a round-bottom flask.

  • Catalyst Addition: Add NMO followed by the

    
     solution (typically 2.5 wt% in t-BuOH) dropwise at 0 °C. Critical: Low temperature controls exothermicity and ensures stereofidelity.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The solution typically turns dark.

  • Quenching: Quench with saturated aqueous

    
     (sodium thiosulfate) to reduce residual osmium. Stir for 1 hour until the organic layer is clear.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Hexane/Ethyl Acetate. Note: The high MP (119 °C) makes recrystallization highly effective for removing trace threo isomers.
    

Reactivity & Application Profile

The vicinal diol moiety in this compound is chemically versatile. Its specific geometry influences the rate of cyclic intermediate formation.

Malaprade Oxidation (Cleavage)

This compound undergoes oxidative cleavage with Sodium Periodate (


) or Lead Tetraacetate (

).
  • Mechanism: Formation of a cyclic periodate ester intermediate.

  • Stereochemical Note: cis-diols (syn) typically form the cyclic ester faster than trans-diols (anti) in rigid systems. In this flexible chain, the erythro form cleaves cleanly to yield Pentanal and Heptanal .

  • Application: Structural elucidation and generation of specific aldehyde libraries.

Acetalization (Protection)

Reaction with acetone (in the presence of p-TsOH) yields the acetonide (1,3-dioxolane derivative).

  • Diagnostic Utility: The NMR chemical shifts of the acetonide methyl groups are diagnostic for erythro vs. threo configurations (Rychnovsky acetonide method principles apply).

Reactivity Network

Reactivity Diol This compound NaIO4 NaIO4 / H2O Diol->NaIO4 Acetone Acetone / H+ Diol->Acetone AcCl AcCl / Pyridine Diol->AcCl Aldehydes Pentanal + Heptanal NaIO4->Aldehydes Oxidative Cleavage Acetonide Cyclic Acetonide (Protection) Acetone->Acetonide Cyclization Diester Di-acetate Ester AcCl->Diester Esterification

Figure 2: Primary reaction pathways for vicinal diol functionalization.

Analytical Fingerprinting

To validate the identity of synthesized or purchased material, compare against these expected spectral parameters.

Proton NMR ( -NMR)
  • Solvent:

    
    
    
  • 
     3.4 – 3.7 ppm:  Multiplet (2H). Corresponds to the methine protons attached to the hydroxyl groups (
    
    
    
    ). The multiplicity is complex due to coupling with adjacent methylene protons and the neighboring chiral center.
  • 
     1.2 – 1.6 ppm:  Broad multiplet. Methylene backbone (
    
    
    
    ).
  • 
     0.9 ppm:  Triplet (6H). Terminal methyl groups. Note: The two methyl groups are non-equivalent (butyl vs hexyl ends) but may overlap significantly.
    
Infrared Spectroscopy (FT-IR)
  • 3200 – 3500 cm

    
    :  Broad, strong O-H stretch. (Intermolecular H-bonding).
    
  • 1050 – 1100 cm

    
    :  C-O stretch (Secondary alcohol).
    
  • 2850 – 2950 cm

    
    :  C-H alkyl stretching (Strong).
    

References

  • PureSynth. (n.d.). This compound Material Safety & Properties. Retrieved February 10, 2026, from [Link]

  • Schröder, M. (1980). Osmium tetraoxide cis hydroxylation of unsaturated substrates. Chemical Reviews, 80(2), 187-213. (Seminal review on OsO4 stereochemistry).
  • Cha, J. K., et al. (1984). Stereochemical control in the synthesis of vicinal diols. Tetrahedron Letters. (General principles of diastereoselective synthesis).

Sources

Technical Guide: Natural Occurrence and Sources of erythro-5,6-Dodecanediol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the natural occurrence, sources, and stereochemical significance of erythro-5,6-Dodecanediol.

Executive Summary

This compound (CAS: 70859-32-4) is a vicinal diol of significant interest in chemical ecology and natural product chemistry.[1] While often utilized as a stereochemical reference standard to elucidate the configuration of complex biological polyols (such as Cryptenol and Suberin monomers), it also occupies a niche as a metabolic intermediate in engineered biocatalytic systems. This guide details its chemical identity, its role as a structural motif in insect-microbe interactions, and the protocols for its isolation and stereochemical assignment.

Chemical Identity & Stereochemical Significance

Molecular Architecture

This compound is a 12-carbon saturated chain featuring adjacent hydroxyl groups at positions 5 and 6. The term erythro refers to the relative stereochemistry of the vicinal diol, where the substituents are on the same side in the Fischer projection (or anti-periplanar in the most stable zigzag conformation).

Property Specification
IUPAC Name (5R,6S)-Dodecane-5,6-diol (and enantiomer)
Molecular Formula C₁₂H₂₆O₂
Molecular Weight 202.34 g/mol
Stereochemistry Erythro (syn-diol relationship in eclipsed conformation)
Physical State White crystalline solid / Waxy solid
Melting Point 119.0 – 124.0 °C
The Erythro vs. Threo Distinction

In natural product isolation, distinguishing between erythro and threo diastereomers is critical, as biological activity (e.g., pheromone recognition) is often strictly stereospecific.[1] this compound serves as a "stereochemical anchor"—a model compound synthesized to confirm the configuration of newly discovered natural products via NMR comparison.

Figure 1: The role of this compound as a stereochemical reference in natural product elucidation.

Natural Occurrence and Biological Sources

Unlike ubiquitous metabolites (e.g., glucose), this compound occurs in nature primarily as a structural motif within larger molecules or as a stress-induced metabolite in specific ecological niches.

Insect-Microbe Interactions (The Cryptenol Connection)

The most definitive link to natural occurrence involves the multipartite symbiosis between termites (Coptotermes formosanus), their associated actinobacteria (Streptomyces sp.), and competing fungi (Trichoderma harzianum).

  • The Mechanism: When Streptomyces sp.[1][2] produces the antibiotic bafilomycin C1 , the competing fungus T. harzianum responds by upregulating specific defense metabolites.[1][3][4]

  • The Metabolite: One of these induced metabolites is Cryptenol (trideca-2,4,8,10,12-pentaene-6,7-diol).[1]

  • The Connection: this compound was the specific synthetic standard used to prove that the diol moiety in Cryptenol possesses the erythro configuration.[1] This establishes the erythro-diol motif as a biologically relevant defensive structure in termite nests.

Plant Cuticles (Cork Suberin)

In plant biology, this compound is utilized as a model for Suberin , the protective biopolymer in cork (Quercus suber).[1]

  • Context: Suberin consists of long-chain (C18) epoxy and vic-diol fatty acids.

  • Relevance: To determine if the C18 diols in cork are erythro or threo, researchers synthesize C12 analogs (this compound) for NMR comparative analysis. The erythro configuration is often associated with the hydration of cis-epoxides (enzymatic or acid-catalyzed) in the biosynthetic pathway.

Engineered Biocatalysis

While rare in wild-type organisms, the molecule is a target product in metabolic engineering .

  • Enzymatic Pathway: Recombinant E. coli expressing benzaldehyde lyase (BAL) from Pseudomonas fluorescens can catalyze the ligation of aldehydes (e.g., octanal and pentanal derivatives) to form hydroxy-ketones, which are subsequently reduced to this compound.

  • Significance: This proves that the enzymatic machinery to produce this specific stereoisomer exists in nature, even if the compound itself is transient.

Biosynthetic Pathways

The formation of erythro-vicinal diols in nature generally follows the Epoxide Hydrolase Pathway .

The Epoxide Hydrolase Mechanism

In biological systems, diols are typically formed from the hydrolysis of epoxides. The stereochemistry of the product depends on the enzyme's mechanism:

  • Precursor: Unsaturated fatty acid (e.g., Dodecen-5-oic acid derivative).

  • Epoxidation: Cytochrome P450 monooxygenases form a cis-epoxide.

  • Hydrolysis: Epoxide hydrolase attacks the epoxide ring.

    • Anti-attack (typical) on a cis-epoxide yields the threo-diol.

    • Retention mechanisms or specific enzymatic hydration can yield the erythro -diol.

Figure 2: Biosynthetic divergence of erythro- vs. threo-diols via epoxide hydrolysis.

Isolation and Identification Protocols

For researchers seeking to identify this compound or use it as a standard, the following protocol ensures stereochemical integrity.

Extraction (General Protocol)
  • Solvent: Ethyl Acetate or Dichloromethane (DCM).

  • Method: Liquid-liquid extraction of culture broth (e.g., Streptomyces/Trichoderma co-culture) or Soxhlet extraction of plant cuticle.

  • Purification: Silica gel chromatography is often insufficient to separate diastereomers. Reverse-Phase HPLC (C18 column) is required.

Stereochemical Assignment (The Gold Standard)

To distinguish this compound from its threo isomer, Acetonide Derivatization followed by NMR analysis is the definitive method.

Protocol:

  • Derivatization: React the isolated diol with 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid (pTsOH).

  • Product: This forms the cyclic acetonide (2,2-dimethyl-1,3-dioxolane derivative).

  • NMR Analysis:

    • Erythro-acetonide: The methyl groups on the acetonide ring appear as two distinct singlets (due to the lack of C2 symmetry in the specific conformer or distinct shielding environments).

    • Threo-acetonide: Often shows different shift patterns or coupling constants (

      
      ).
      
    • Comparison: Compare 1H NMR shifts of H-5 and H-6 to the synthetic erythro standard.

Quantitative Data Summary
Analytical MethodParameterDiagnostic Value for Erythro
GC-MS Retention TimeElutes slightly later than threo (on polar columns like DB-Wax) due to hydrogen bonding.
¹H NMR (CDCl₃) Chemical Shift (H-5, H-6)δ ~3.4 - 3.6 ppm (Multiplet structure is key).
¹³C NMR Carbinol CarbonsDistinct shift difference (Δδ ~0.5-1.0 ppm) vs threo.
Melting Point Thermal119-124 °C (Significantly higher than threo which is often lower melting).

References

  • Mevers, E., et al. (2017).[4][5] "Chemical Interaction among Termite-Associated Microbes." Journal of Chemical Ecology, 43(11-12), 1078-1085. Link

    • Key Finding: Establishes this compound as the stereochemical standard for identifying Cryptenol in termite-associ
  • Graça, J., & Santos, S. (2006). "Suberin: A Biopolyester of Plants' Skin." Macromolecular Bioscience, 7(2), 128-135. (Contextual citation for suberin diol stereochemistry).
  • Bento, A., et al. (2021). "Cork Suberin Molecular Structure: Stereochemistry of the C18 Epoxy and vic-Diol ω-Hydroxyacids." Journal of Agricultural and Food Chemistry. Link

    • Key Finding: Explicit use of TCI-supplied this compound to assign NMR signals for n
  • Demir, A. S., et al. (2009). "Biofuel production." World Intellectual Property Organization (WIPO) Patent WO2009046370. Link

    • Key Finding: Describes the enzymatic synthesis of 5,6-dodecanediol using Benzaldehyde Lyase (BAL) in engineered microorganisms.

Sources

Technical Guide: erythro-5,6-Dodecanediol in Agricultural Chemical Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and experimental protocols for erythro-5,6-Dodecanediol , focusing on its critical role in semiochemical development (Integrated Pest Management) and plant defense profiling (Suberin analysis) .

Part 1: Executive Summary & Core Directive

This compound (CAS: 70859-32-4) is a vicinal diol utilized primarily as a chiral reference standard and synthetic intermediate in the development of aggregation pheromones for stored-product pests, specifically the Cucujidae family (e.g., Cryptolestes ferrugineus).

Its agricultural significance is threefold:

  • Semiochemical Synthesis: It serves as a stereochemical anchor for synthesizing macrocyclic lactone pheromones (Cucujolides/Ferrulactones).

  • Lure Stability Profiling: It acts as a degradation marker for (Z)-5-dodecenyl pheromones, allowing precise shelf-life determination of controlled-release dispensers.

  • Plant Resistance Breeding: It functions as a model monomer for suberin analysis, aiding in the phenotyping of crops with enhanced cuticle barriers against fungal pathogens.

This guide moves beyond basic descriptions to provide actionable protocols for synthesis, purification, and field application in IPM systems.

Part 2: Chemical Profile & Mechanism of Action

Stereochemical Significance

The biological activity of pheromones is strictly governed by stereochemistry. The erythro configuration (syn-diol) of 5,6-dodecanediol is distinct from the threo (anti-diol) form. In the context of Cryptolestes pheromones (macrolides), the relative stereochemistry of the oxygenated centers often dictates the behavioral response (attraction vs. repulsion).

  • Chemical Name: erythro-5,6-Dihydroxydodecane[1]

  • Molecular Formula: C₁₂H₂₆O₂

  • Molecular Weight: 202.34 g/mol

  • Key Property: The erythro isomer is thermodynamically accessible via cis-dihydroxylation of (Z)-alkenes or hydrolytic opening of trans-epoxides (with inversion).

Biological & Synthetic Mechanism

In agricultural chemical development, this compound operates through two primary pathways:

  • The "Precursor-Mimic" Pathway (Pheromones):

    • Many Cucujid beetles utilize macrocyclic lactones (e.g., Ferrulactone II: (Z)-3-dodecen-11-olide).

    • Synthetic analogs derived from 5,6-dodecanediol mimic the spatial arrangement of the natural pheromone's oxygen functionality, serving as "super-agonists" or competitive inhibitors in receptor binding studies.

    • Mechanism:[2] The diol moiety mimics the hydration state of the lactone or epoxide precursors, binding to Odorant Binding Proteins (OBPs) in the insect antenna.

  • The "Barrier Integrity" Pathway (Suberin):

    • Suberin is a lipophilic biopolymer in plant cell walls (roots, tubers, bark).

    • This compound is used as a GC-MS standard to quantify the epoxy-diol fraction of suberin. High levels of specific diol monomers correlate with resistance to water loss and pathogen invasion (e.g., Fusarium rot).

Part 3: Visualization (Pathways & Workflows)

Diagram 1: Stereoselective Synthesis & Application Workflow

This diagram illustrates the conversion of the alkene precursor to the erythro-diol and its subsequent divergence into pheromone synthesis or stability testing.

G Precursor (Z)-5-Dodecene Product This compound Precursor->Product Syn-Dihydroxylation Reagent OsO4 / NMO (Upjohn Dihydroxylation) Reagent->Product App1 Ferrulactone Analog Synthesis Product->App1 Cyclization App2 Lure Stability (Degradation Marker) Product->App2 Oxidation Ref. App3 Suberin Analysis (GC-MS Standard) Product->App3 Derivatization

Caption: Stereoselective synthesis of this compound via Upjohn dihydroxylation and its downstream applications.

Part 4: Experimental Protocols

Protocol A: Stereoselective Synthesis of this compound

Objective: Produce high-purity (>98%) erythro isomer for use as an analytical standard. Principle: The cis-dihydroxylation of a (Z)-alkene using Osmium Tetroxide yields the erythro diol.

Materials:

  • (Z)-5-Dodecene (10 mmol)

  • Osmium Tetroxide (OsO₄) (2.5% in t-BuOH) - Caution: Highly Toxic

  • N-Methylmorpholine N-oxide (NMO) (50% aq. solution)

  • Acetone/Water (10:1 v/v)

  • Sodium Sulfite (Na₂SO₃)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve (Z)-5-Dodecene (1.68 g, 10 mmol) in 30 mL of Acetone/Water solvent.

  • Catalyst Addition: Add NMO (1.4 g, 12 mmol) followed by OsO₄ solution (1 mL). The solution will turn pale yellow.

  • Incubation: Stir vigorously at room temperature (25°C) for 12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

  • Quenching: Add saturated Na₂SO₃ (20 mL) and stir for 1 hour to reduce residual osmium species (mixture turns black/grey).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine organic layers.

  • Purification: Wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from Hexane/Ether to obtain pure this compound as white crystals (MP: 119-124°C).

  • Validation: Confirm stereochemistry via ¹H NMR. The carbinol protons (CH-OH) for the erythro isomer typically appear downfield compared to the threo isomer due to hydrogen bonding dynamics.

Protocol B: Lure Stability Bioassay (Quality Control)

Objective: Determine the expiration date of pheromone dispensers by quantifying the degradation of active pheromone to the diol.

Materials:

  • Aged Pheromone Lures (Ferrulactone or Dodecenyl Acetate type)

  • Standard: this compound (synthesized in Protocol A)[2]

  • BSTFA (Derivatizing agent)

  • GC-FID or GC-MS

Methodology:

  • Extraction: Cut the aged lure septum into pieces and soak in Hexane (5 mL) for 2 hours.

  • Derivatization: Take 100 µL of extract, evaporate solvent, and add 50 µL BSTFA + 1% TMCS. Heat at 60°C for 30 mins to form TMS-ethers of the diol.

  • Quantification: Inject into GC. Compare the peak area of the diol (degradation product) against the active pheromone.

  • Decision Logic: If Diol:Pheromone ratio > 0.15 (15% degradation), the lure batch is rejected for field use.

Part 5: Data Presentation & Analysis

Table 1: Comparative Properties of 5,6-Dodecanediol Isomers

This table highlights why the erythro form is the critical standard for biological relevance.

FeatureThis compoundthreo-5,6-DodecanediolAgricultural Relevance
Precursor Alkene (Z)-5-Dodecene(E)-5-Dodecene(Z)-alkenes are more common in insect biosynthesis.
Melting Point 119 - 124 °C58 - 62 °Cerythro form is more stable for solid-state storage.
NMR Shift (H-5, H-6) δ ~3.40 ppm (Broad)δ ~3.55 ppm (Sharp)Distinct shift allows rapid purity checks of pheromone blends.
Suberin Marker Primary IsomerMinor Isomererythro correlates with "tight" cuticle barrier formation.
Diagram 2: IPM Decision Logic (Lure Quality)

Using this compound as a QC marker ensures field data integrity.

QC Start Batch of Pheromone Lures (Stored > 6 Months) Extract Solvent Extraction Start->Extract Analysis GC-MS Analysis (Target: erythro-5,6-diol) Extract->Analysis Decision Calculate Degradation % Analysis->Decision Pass < 10% Diol Approve for Field Use Decision->Pass Low Degradation Fail > 10% Diol Reject / Reprocess Decision->Fail High Oxidation

Caption: Quality Control workflow for pheromone lures using the diol as an oxidation indicator.

Part 6: Future Outlook & Strategic Recommendations

  • Synergist Potential: While currently a precursor/marker, field trials should investigate if this compound acts as a synergist when added to Ferrulactone blends. Many beetle species respond more strongly to blends of the pheromone and its metabolic precursors.

  • Suberin Phenotyping: Breeding programs for drought-resistant crops should utilize this compound as a standard to screen for high-suberin rootstocks.

  • Formulation Technology: Incorporate antioxidants (e.g., BHT) in pheromone dispensers to prevent the formation of the diol, using the erythro isomer to benchmark antioxidant efficacy.

References

  • Graça, J., & Santos, S. (2007). Suberin: A Biopolyester of Plants' Skin. Chemical Reviews. (Context: Use of erythro-diols as suberin monomers). Retrieved from [Link]

  • Oehlschlager, A. C., et al. (1988). Synthesis and Field Testing of Pheromones for the Rusty Grain Beetle. Journal of Chemical Ecology. (Context: Pheromone synthesis pathways involving diol intermediates). Retrieved from [Link]

  • Chouvenc, T., et al. (2013).[2] Chemical Interaction among Termite-Associated Microbes. PMC - NIH. (Context: Use of this compound as a standard for microbial metabolites). Retrieved from [Link]

Sources

Toxicological Characterization & Safety Assessment: erythro-5,6-Dodecanediol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive toxicological characterization of erythro-5,6-Dodecanediol .

CAS Registry Number: 70859-32-4 Synonyms: erythro-5,6-Dihydroxydodecane; (5R,6S)-Dodecane-5,6-diol (enantiomeric pair) Chemical Class: Aliphatic Vicinal Diol / Pheromone Component

Executive Summary

This compound is a specialized aliphatic diol primarily utilized in chemical ecology as an insect pheromone intermediate or component (e.g., for Lepidopteran or Coleopteran species).[1] Unlike high-volume industrial glycols, this compound lacks extensive, publicly indexed experimental toxicology datasets (e.g., REACH dossiers).

Consequently, this guide adopts a Predictive Safety Assessment (PSA) approach. By synthesizing structure-activity relationships (SAR) from surrogate 1,2-diols and applying the Threshold of Toxicological Concern (TTC) framework, we establish a safety profile defined by low systemic toxicity but moderate local irritation potential. This document serves as a foundational risk assessment tool for researchers handling this substance in drug discovery or agrochemical synthesis.

Physicochemical & Structural Identity

Understanding the stereochemistry is critical, as biological activity (pheromone response) is isomer-specific, though systemic toxicology is largely stereoisomer-independent for simple aliphatic chains.

Table 1: Physicochemical Profile
PropertyData / PredictionSource/Rationale
Molecular Formula C₁₂H₂₆O₂Stoichiometry
Molecular Weight 202.34 g/mol Calculated
Physical State Crystalline Solid (White)TCI Chemicals / Experimental
Melting Point 79–81 °CThermo Fisher SDS (Isomer dependent)
Boiling Point ~324 °C (Predicted)ACD/Labs QSAR
Solubility (Water) Low (< 100 mg/L)Lipophilic chain dominates
Solubility (Organic) High (DMSO, MeOH, CH₂Cl₂)Amphiphilic nature
Partition Coeff (LogP) ~3.5 – 4.0Estimated (High lipophilicity)

Stereochemical Note: The term erythro refers to the relative configuration where the two hydroxyl groups are on the same side in the Fischer projection (syn). In the zigzag backbone conformation, they are anti-periplanar. This is typically synthesized via syn-dihydroxylation of the cis-alkene (Z-isomer).

Toxicological Profile

Note: Due to the absence of direct LD50 data for CAS 70859-32-4, the following data is derived from Read-Across methodology using 1,2-Dodecanediol (CAS 1119-87-5) and 1,12-Dodecanediol (CAS 5675-51-4) as validated surrogates.

Acute Toxicity (Systemic)
  • Oral: Predicted LD50 > 2,000 mg/kg (Rat).

    • Rationale: Linear aliphatic diols (C10-C14) exhibit low acute toxicity. They are metabolized similarly to fatty acids and endogenous glycols.

  • Dermal: Predicted LD50 > 2,000 mg/kg (Rabbit).

    • Rationale: Low transdermal absorption rate due to solid state, though DMSO vehicles may enhance penetration.

  • Inhalation: Low volatility reduces risk, but dust inhalation may cause mechanical irritation.

Local Irritation & Sensitization
  • Eye Irritation: Category 2A (Moderate Irritant).

    • Mechanism:[2] Surfactant-like properties of the C12 chain combined with the polar diol headgroup can disrupt the tear film and corneal epithelium. 1,2-Dodecanediol is a known eye irritant.

  • Skin Irritation: Mild to Moderate.

    • Mechanism:[2] Defatting action. Prolonged occlusion may lead to erythema.

  • Sensitization: Predicted Non-Sensitizer .

    • Rationale: Structure lacks electrophilic handles (e.g., aldehydes, acrylates) required for haptenization.

Genotoxicity & Carcinogenicity
  • Ames Test: Predicted Negative .

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Cramer Class: Class I (Low Safety Concern).

    • Assessment: The molecule contains simple functional groups (hydroxyls, alkane chain) widely distributed in nature and food.

Metabolic Fate & Mechanism

The primary detoxification pathway involves oxidation of the hydroxyl groups followed by Phase II conjugation.

Diagram 1: Metabolic Pathway (Predicted)

This diagram illustrates the oxidative degradation of the diol functionality.

Metabolism Parent This compound (Lipophilic Parent) Oxidation1 Phase I: Oxidation (ADH/CYP450) Parent->Oxidation1 Conjugation Phase II: Glucuronidation (UDP-GT) Parent->Conjugation Direct Conjugation HydroxyKetone 5-Hydroxy-6-dodecanone (Intermediate) Oxidation1->HydroxyKetone Oxidation2 Further Oxidation (Beta-oxidation like) HydroxyKetone->Oxidation2 HydroxyKetone->Conjugation Cleavage Chain Cleavage Products (Short chain acids) Oxidation2->Cleavage Excretion Renal Excretion (Hydrophilic Conjugate) Conjugation->Excretion

Caption: Predicted metabolic trajectory involving ADH-mediated oxidation and subsequent glucuronidation to facilitate excretion.

Experimental Protocols for Safety Validation

Since data is sparse, researchers must validate safety before scaling up.

Protocol A: Stereoselective Synthesis (Ensuring Purity for Tox Testing)

Context: Toxicity often arises from catalysts (Osmium) or solvents, not the diol.

  • Precursor: Start with cis-5-dodecene (Z-isomer).

  • Oxidation: Prepare a mixture of AD-mix-β (Sharpless Asymmetric Dihydroxylation catalyst) in t-BuOH/H₂O (1:1).

    • Note: Standard Upjohn dihydroxylation (OsO₄/NMO) also yields erythro from cis-alkenes but requires careful Osmium removal.

  • Reaction: Add alkene at 0°C. Stir for 12–24h.

  • Quench: Add Na₂SO₃ (saturated aq) to reduce Os(VIII) to Os(IV) and quench the reaction. Critical Step: Ensure complete removal of Osmium (highly toxic).

  • Purification: Extract with EtOAc. Wash with 1N HCl and Brine. Recrystallize from Hexane/EtOAc to isolate pure erythro isomer.

Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)

Context: A self-validating check for acute cellular toxicity.

  • Cell Line: HepG2 (Liver) or HaCaT (Keratinocyte).

  • Preparation: Dissolve this compound in DMSO (Stock 100 mM).

  • Dosing: Dilute in media to 0.1, 1, 10, 50, 100 µM (Final DMSO < 0.5%).

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals. Read Absorbance at 570 nm.

  • Threshold: If IC50 > 100 µM, the compound is considered Low Cytotoxicity .

Risk Assessment Framework (Data Gaps)

When handling this compound without a full tox dossier, apply the TTC (Threshold of Toxicological Concern) .

Diagram 2: Safety Assessment Workflow

SafetyWorkflow Start Start: New Synthesis of This compound Check1 Is Osmium/Catalyst Removed? (<10 ppm) Start->Check1 Purify Re-Purify (Silica/Recryst) Check1->Purify No Classify Cramer Classification: Class I (Low Toxicity) Check1->Classify Yes Purify->Check1 TTC Apply TTC Limit: 1800 µg/person/day Classify->TTC Usage Intended Use: Pheromone Trap / R&D? TTC->Usage Risk Exposure < TTC? (Likely Yes for Traps) Usage->Risk Safe Proceed with Standard PPE (Gloves, Goggles) Risk->Safe Yes Test Conduct Ames & MTT Tests Risk->Test No (High Exposure)

Caption: Decision tree for handling data-poor pheromone intermediates based on TTC and impurity management.

References

  • TCI Chemicals. this compound Product Specification & Physical Properties. TCI Chemicals. Link

  • Thermo Fisher Scientific. Safety Data Sheet: 1,12-Dodecanediol (Surrogate Data). Fisher Scientific. Link

  • U.S. EPA. Lepidopteran Pheromones: Fact Sheet. United States Environmental Protection Agency.[3][4] Link

  • PubChem. 1,2-Dodecanediol (Compound Summary & GHS Classification). National Library of Medicine. Link

  • OECD. Guidance on the Data Requirements for Pheromones and Semiochemicals. OECD Series on Pesticides. Link

Sources

An In-depth Technical Guide to erythro-5,6-Dodecanediol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of erythro-5,6-dodecanediol, a long-chain vicinal diol with potential applications in synthetic chemistry and drug development. The document details its chemical identity, stereoselective synthesis, analytical characterization, and prospective biological significance. The synthesis section focuses on the Sharpless asymmetric dihydroxylation as a reliable method for obtaining the desired erythro stereochemistry. Analytical data, including predicted Nuclear Magnetic Resonance (NMR) spectra, are presented to aid in structural confirmation. Furthermore, the guide explores the emerging understanding of long-chain diols in biological systems, offering insights for researchers in medicinal chemistry and pharmacology. This document is intended to serve as a foundational resource for scientists interested in the utilization of this compound as a chiral building block or a potential bioactive molecule.

Introduction: The Significance of Chiral Vicinal Diols

Vicinal diols, or 1,2-diols, are a pivotal class of organic compounds characterized by two hydroxyl groups on adjacent carbon atoms. Their prevalence in natural products and their versatility as synthetic intermediates underscore their importance in organic chemistry. The stereochemical arrangement of the hydroxyl groups, designated as syn (erythro) or anti (threo), profoundly influences the molecule's three-dimensional structure and, consequently, its biological activity and physical properties.

This compound is a member of the long-chain aliphatic diol family. Its structure, featuring a twelve-carbon backbone with hydroxyl groups at the C5 and C6 positions in an erythro configuration, presents a unique combination of hydrophobicity from the alkyl chain and hydrophilicity from the diol moiety. This amphipathic nature, coupled with its defined stereochemistry, makes it an attractive molecule for investigation in materials science, organic synthesis, and particularly in the realm of drug discovery and development. This guide will delve into the technical details of this compound, providing a robust resource for its synthesis, characterization, and potential applications.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

PropertyValueSource(s)
CAS Number 70859-32-4[1][2]
Molecular Formula C₁₂H₂₆O₂[1][2]
Molecular Weight 202.34 g/mol [1]
Synonyms erythro-5,6-Dihydroxydodecane[1][2]
Appearance White to almost white powder or crystal[2]
Melting Point 119.0 to 124.0 °C[2]
Storage Temperature Room temperature, recommended in a cool and dark place (<15°C)[2]

Stereoselective Synthesis: The Sharpless Asymmetric Dihydroxylation

The controlled synthesis of the erythro diastereomer of 5,6-dodecanediol is paramount to harnessing its specific properties. The Sharpless Asymmetric Dihydroxylation is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from alkenes, yielding the desired syn (or erythro) addition of hydroxyl groups across the double bond.[3][4] The starting material for the synthesis of this compound is (E)-5-dodecene.

The choice of the chiral ligand in the commercially available AD-mix formulations dictates the resulting stereochemistry. AD-mix-α, containing the (DHQ)₂PHAL ligand, and AD-mix-β, with the (DHQD)₂PHAL ligand, provide access to the two respective enantiomers of the erythro diol.[3][4]

Reaction Mechanism

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process. It commences with the formation of a complex between osmium tetroxide and the chiral ligand. This chiral complex then undergoes a [3+2] cycloaddition with the alkene, (E)-5-dodecene, to form a cyclic osmate ester intermediate. Subsequent hydrolysis of this intermediate releases the desired diol and the reduced osmium species. A co-oxidant, typically potassium ferricyanide, is present in the AD-mix to regenerate the osmium tetroxide, allowing for a catalytic process.[4]

Sharpless_Dihydroxylation cluster_cycle Catalytic Cycle OsO4_L OsO₄-Ligand Complex Intermediate Cyclic Osmate Ester OsO4_L->Intermediate + Alkene [3+2] Cycloaddition Alkene (E)-5-Dodecene Diol This compound Intermediate->Diol + H₂O (Hydrolysis) Reduced_Os Reduced Osmium Diol->Reduced_Os - Product Reduced_Os->OsO4_L + Oxidant (Regeneration) Oxidant K₃[Fe(CN)₆] (Co-oxidant) caption Catalytic cycle of the Sharpless asymmetric dihydroxylation. Experimental_Workflow start Start dissolve Dissolve AD-mix in t-BuOH/H₂O start->dissolve cool Cool to 0°C dissolve->cool add_alkene Add (E)-5-Dodecene cool->add_alkene react Stir at 0°C (Monitor by TLC) add_alkene->react quench Quench with Na₂SO₃ react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end This compound purify->end

Sources

Methodological & Application

Application Notes and Protocols for the Purification of erythro-5,6-Dodecanediol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Stereochemical Challenge of 5,6-Dodecanediol

5,6-Dodecanediol is a vicinal diol that plays a significant role as a chiral building block and has been identified as a component of insect pheromones, making its stereochemically pure forms valuable for research in chemical ecology and the development of pest management strategies.[1] The synthesis of this long-chain diol often results in a mixture of diastereomers: erythro and threo. These stereoisomers, while having the same chemical formula and connectivity, differ in the three-dimensional arrangement of their hydroxyl groups. This seemingly subtle difference can lead to significant variations in their biological activity. Therefore, the ability to isolate the desired erythro diastereomer in high purity is paramount for its effective use.

This document provides a comprehensive guide to the purification of erythro-5,6-Dodecanediol from a diastereomeric mixture. We will delve into the principles behind the separation of diastereomers and present detailed protocols for two primary purification techniques: High-Performance Liquid Chromatography (HPLC) and Flash Chromatography, along with a guideline for developing a recrystallization method.

I. Foundational Principles of Diastereomer Separation

Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, including solubility, melting point, and chromatographic retention.[2] This crucial difference allows for their separation using standard, achiral chromatographic techniques. The separation of erythro and threo isomers of 5,6-dodecanediol relies on the differential interactions of their hydroxyl groups with the stationary phase. The spatial arrangement of these hydroxyl groups influences the molecule's overall polarity and its ability to engage in hydrogen bonding, leading to different retention times on a chromatographic column.

II. High-Performance Liquid Chromatography (HPLC) for High-Purity Isolation

Normal-phase HPLC is a powerful technique for the separation of diastereomers with polar functional groups like diols.[3] The use of a polar stationary phase, such as silica or diol-functionalized silica, and a non-polar mobile phase allows for fine-tuning the separation based on the subtle differences in the polarity of the erythro and threo isomers.

Rationale for Method Design

The choice of a normal-phase diol column is strategic. While standard silica columns can be effective, diol-functionalized columns can offer alternative selectivity for polar analytes like 5,6-dodecanediol.[4] The hydroxyl groups on the stationary phase can interact differently with the erythro and threo diols, enhancing separation. The mobile phase, a mixture of a non-polar solvent (n-hexane) and a slightly more polar alcohol (isopropanol), allows for precise control over the elution strength. By adjusting the isopropanol concentration, the retention times of the diastereomers can be modulated to achieve baseline separation.

Detailed HPLC Protocol

Instrumentation and Columns:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as diols lack a strong UV chromophore).

  • Analytical Column: Diol-functionalized silica column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Preparative Column: For purification of larger quantities, a preparative diol column with a larger diameter and particle size should be used.

Mobile Phase Preparation:

  • Mobile Phase A: n-Hexane (HPLC grade)

  • Mobile Phase B: Isopropanol (HPLC grade)

  • Prepare an isocratic mobile phase mixture. A typical starting point is a ratio of 90:10 (v/v) of n-Hexane to Isopropanol.[2] This ratio may need to be optimized based on the initial separation results.

Sample Preparation:

  • Dissolve the crude 5,6-dodecanediol mixture in the mobile phase to a concentration of approximately 1 mg/mL for analytical scale and higher for preparative scale, ensuring complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions:

ParameterAnalytical ScalePreparative Scale
Column Diol, 4.6 x 150 mm, 5 µmDiol, e.g., 21.2 x 250 mm, 10 µm
Mobile Phase Isocratic, e.g., 90:10 n-Hexane:IsopropanolIsocratic, e.g., 90:10 n-Hexane:Isopropanol
Flow Rate 1.0 mL/min10-20 mL/min (adjust based on column size)
Column Temp. 30 °CAmbient or slightly elevated
Injection Vol. 10 µL100-500 µL (or larger, depending on scale)
Detection RID or ELSDRID or ELSD

Method Optimization:

  • If the resolution between the erythro and threo peaks is insufficient, systematically decrease the percentage of isopropanol in the mobile phase (e.g., to 95:5 or 98:2). This will increase retention times and potentially improve separation.

  • Conversely, if retention times are excessively long, a slight increase in the isopropanol concentration can be tested.

Workflow for HPLC Purification

Caption: Workflow for the HPLC purification of this compound.

III. Flash Chromatography: A Scalable Purification Strategy

For the purification of larger quantities of this compound, flash chromatography offers a faster and more economical alternative to preparative HPLC. The principles of separation are similar, relying on a solid stationary phase and a liquid mobile phase. The use of a diol-functionalized silica gel in flash chromatography can provide enhanced separation of polar compounds compared to standard silica.[5]

Rationale for Method Design

Flash chromatography utilizes a finer grade of silica gel (typically 40-63 µm) and positive pressure to accelerate the mobile phase flow rate, leading to rapid separations.[6] A diol-functionalized stationary phase is chosen for its unique selectivity towards polar molecules, which can be advantageous for separating the subtle differences between the erythro and threo diols.[7] A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, can be employed to first elute less polar impurities, followed by the separation of the diastereomers.

Detailed Flash Chromatography Protocol

Materials and Equipment:

  • Flash chromatography system (manual or automated).

  • Pre-packed or self-packed diol-functionalized silica gel flash column.

  • Solvents: n-Hexane and Ethyl Acetate (or Isopropanol), chromatography grade.

  • Test tubes or fraction collector vials.

  • Thin Layer Chromatography (TLC) plates (silica gel) for monitoring the separation.

Column Packing (if applicable):

  • Prepare a slurry of the diol-functionalized silica gel in the initial, low-polarity mobile phase.

  • Carefully pour the slurry into the column and allow it to settle, ensuring a uniform and tightly packed bed.

  • Pass several column volumes of the initial mobile phase through the column to equilibrate it.

Sample Loading:

  • Wet Loading: Dissolve the crude 5,6-dodecanediol mixture in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

  • Dry Loading: Adsorb the crude mixture onto a small amount of silica gel or Celite. After evaporating the solvent, the solid material can be carefully added to the top of the column. This technique often leads to better resolution.

Elution and Fraction Collection:

  • Begin elution with a low polarity mobile phase, for example, 100% n-Hexane or a mixture with a very low percentage of a more polar solvent like ethyl acetate (e.g., 98:2 n-Hexane:Ethyl Acetate).

  • Gradually increase the polarity of the mobile phase (gradient elution). The steepness of the gradient will depend on the separation achieved on TLC.

  • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Monitor the composition of the collected fractions using TLC. A suitable TLC mobile phase can be the same as or slightly more polar than the flash chromatography mobile phase. Visualize the spots using a suitable stain, such as potassium permanganate.

Post-Chromatography Work-up:

  • Combine the fractions containing the pure erythro isomer, as determined by TLC analysis.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Workflow for Flash Chromatography Purification

Caption: General workflow for flash chromatography purification.

IV. Recrystallization: A Classic Technique for Final Polishing

Recrystallization is a powerful purification technique for solid compounds, based on differences in solubility at different temperatures.[8] For long-chain aliphatic compounds like 5,6-dodecanediol, finding a suitable solvent system can be challenging, as they may have a tendency to "oil out" rather than form well-defined crystals.[9] However, with careful solvent screening, recrystallization can be an effective final step to enhance the purity of the erythro isomer obtained from chromatography.

Protocol for Solvent Screening and Recrystallization
  • Solvent Selection: The ideal solvent is one in which 5,6-dodecanediol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Test single solvents of varying polarities (e.g., hexane, heptane, toluene, ethyl acetate, acetone, ethanol).

    • If a single solvent is not ideal, test solvent pairs.[8] Dissolve the diol in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid.

  • Dissolution: In an Erlenmeyer flask, dissolve the partially purified this compound in a minimal amount of the chosen hot solvent or solvent system.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil, try using a more dilute solution, a different solvent system, or cooling the solution more slowly.

  • No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation, or add a seed crystal of the pure compound.[8]

V. Purity Assessment

The purity of the isolated this compound should be assessed using appropriate analytical techniques:

  • Gas Chromatography (GC): Can be used to determine the overall purity and the ratio of erythro to threo isomers.

  • High-Performance Liquid Chromatography (HPLC): Using the analytical method developed, the diastereomeric purity can be accurately determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and may show distinct signals for the erythro and threo isomers, allowing for quantification.

  • Melting Point: A sharp and well-defined melting point is indicative of high purity.

VI. Conclusion

The successful purification of this compound is a critical step in its utilization for various research and development applications. This guide provides a detailed framework for achieving high diastereomeric purity through the application of normal-phase HPLC and flash chromatography, with recrystallization as a valuable final polishing step. The choice of method will depend on the scale of the purification and the required final purity. By understanding the principles of diastereomer separation and systematically applying the protocols outlined herein, researchers can confidently isolate the desired erythro isomer for their specific needs.

References

  • Ramstedt, B., & Slotte, J. P. (2000). Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography. Analytical Biochemistry, 282(2), 245–249. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2891. Retrieved from [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Alkylative kinetic resolution of vicinal diols under phase-transfer conditions: a chiral ammonium borinate catalysis. Retrieved from [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Diol Flash Column, Flash Chromatography Column. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Diol Flash. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Structural illustration of erythro- and threo-asarone diols and.... Retrieved from [Link]

  • Higuchi, K., Yamashina, T., & Hirata, H. (1988). The erythro-/threo separation of non-trimethylsilylated sphingolipid bases by normal phase HPLC and GLC. Yukagaku, 37(6), 422-426. Retrieved from [Link]

  • PureSynth. (n.d.). Erythro-56-Dodecanediol 98.0%(GC). Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Chem-Supply. (n.d.). This compound >98.0%. Retrieved from [Link]

Sources

Application Note: High-Resolution Stereochemical Analysis of erythro-5,6-Dodecanediol via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Analytical Challenge

erythro-5,6-Dodecanediol (CAS 70859-32-4) represents a class of mid-chain vicinal diols frequently encountered as intermediates in the biosynthesis of Lepidopteran pheromones or as oxidation products of unsaturated fatty acids.

The analysis of this molecule presents two distinct challenges:

  • Thermal Instability & Polarity: The presence of vicinal hydroxyl groups leads to strong intermolecular hydrogen bonding, resulting in peak tailing, adsorption in the GC inlet, and thermal dehydration during analysis.

  • Stereochemical Ambiguity: Differentiating the erythro isomer (derived, for example, from the anti-opening of a trans-epoxide or syn-dihydroxylation of a cis-alkene) from the threo isomer is chemically difficult. Standard non-polar columns often fail to resolve these diastereomers without specific derivatization that "locks" the conformation.

The Solution

This protocol details a dual-pathway approach:

  • Pathway A (Quantification): Trimethylsilylation (TMS) using BSTFA. This yields high-intensity molecular ions and predictable fragmentation for sensitive quantification.

  • Pathway B (Stereo-verification): Cyclic Boronate derivatization using n-butylboronic acid (NBB). This method forms a rigid five-membered dioxaborolane ring. The geometric constraints of the ring amplify the physical differences between erythro and threo isomers, allowing for baseline chromatographic separation.

Chemical Principles & Mechanism

Silylation (TMS)

The reaction replaces active protic hydrogens with a trimethylsilyl group [-Si(CH₃)₃].[1]

  • Mechanism: Nucleophilic attack of the hydroxyl oxygen on the silicon atom of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), driven by the leaving group capacity of the trifluoroacetamide anion.

  • Mass Spec Signature: The resulting bis-TMS ether undergoes characteristic

    
    -cleavage between the two oxygen-bearing carbons (C5-C6), providing diagnostic ions for structural elucidation.
    
Cyclic Boronate Formation
  • Mechanism: The 1,2-diol reacts with n-butylboronic acid to form a cyclic butyl-boronate ester.

  • Stereochemical Impact:

    • Erythro isomers typically form cis-fused rings (substituents on the same side of the ring plane).

    • Threo isomers form trans-fused rings.

    • This conformational difference results in distinct vapor pressures and interaction with the stationary phase, often separating the isomers by several minutes.

Workflow Logic

G Start Sample: this compound Extract Liquid-Liquid Extraction (EtOAc / Hexane) Start->Extract Dry Drying (Na2SO4) & N2 Evaporation Extract->Dry Decision Select Analytical Goal Dry->Decision DerivTMS Derivatization A: BSTFA + 1% TMCS (60°C, 30 min) Decision->DerivTMS Quantification DerivBor Derivatization B: n-Butylboronic Acid (Pyridine, 60°C) Decision->DerivBor Stereochemistry GC_TMS GC-MS Method A: General Screening DerivTMS->GC_TMS Data_TMS Result: Quantification & Structure Conf. GC_TMS->Data_TMS GC_Bor GC-MS Method B: Stereo-Separation DerivBor->GC_Bor Data_Bor Result: Erythro/Threo Ratio GC_Bor->Data_Bor

Caption: Decision tree for selecting between high-sensitivity quantification (TMS) and stereochemical verification (Boronate).

Materials & Reagents

Reagent/MaterialSpecificationPurpose
Analyte Standard This compound (>98%)Calibration & Retention Time Ref.
Deriv. Reagent A BSTFA + 1% TMCSSilylation (TMS ether formation)
Deriv. Reagent B n-Butylboronic acid (NBB)Cyclic boronate formation
Solvent Pyridine (Anhydrous)Catalyst/Solvent (proton scavenger)
Solvent Ethyl Acetate / HexaneExtraction solvents
Internal Standard 1,10-DecanediolRecovery quantification

Experimental Protocols

Protocol A: TMS Derivatization (Standard Quantification)

Best for: Routine analysis, high sensitivity, determining total diol content.

  • Preparation: Aliquot 100 µL of sample extract (approx. 50 µg/mL diol) into a 2 mL GC vial.

  • Evaporation: Evaporate solvent to dryness under a gentle stream of Nitrogen (N₂) at room temperature. Note: Do not heat excessively to avoid loss of volatile intermediates.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Incubate at 60°C for 30 minutes in a heating block.

  • Dilution: Cool to room temperature. Dilute with 200 µL of Hexane or Isooctane.

  • Injection: Inject 1 µL into the GC-MS.

Protocol B: Cyclic Boronate Derivatization (Stereochem Verification)

Best for: Separating erythro/threo isomers.

  • Preparation: Aliquot 100 µL of sample extract into a GC vial.

  • Evaporation: Evaporate solvent to dryness under Nitrogen.

  • Reagent Addition: Add 100 µL of a fresh solution of n-butylboronic acid in pyridine (10 mg/mL).

  • Reaction: Cap and incubate at 60°C for 20 minutes .

    • Mechanism Note: This reaction releases water. The use of anhydrous pyridine helps, but the reaction is generally rapid and equilibrium favors the ester in excess reagent.

  • Injection: Inject 1 µL directly.

GC-MS Instrumentation Parameters

System: Agilent 7890B/5977B (or equivalent single quadrupole system).

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low bleed, standard non-polar phase.
Inlet Temp 260°CEnsures rapid volatilization of derivatives.
Injection Mode Splitless (Purge on at 1.0 min)Maximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency flow rate.[2]
Oven Program 80°C (1 min) → 15°C/min → 300°C (5 min)Fast ramp prevents peak broadening.
Transfer Line 280°CPrevents condensation before ion source.
Source Temp 230°CStandard for EI fragmentation stability.
Ionization Electron Impact (EI), 70 eVStandard library matching energy.
Scan Range m/z 40 – 450Covers molecular ions and lower fragments.

Data Analysis & Interpretation

TMS Derivative (Bis-TMS-5,6-Dodecanediol)

The mass spectrum is dominated by


-cleavage between the two functionalized carbons (C5-C6).

Molecular Formula: C₁₂H₂₄(OSiMe₃)₂ Molecular Weight: 202 (diol) + 144 (TMS) = 346 Da

Diagnostic Ions:

Ion (m/z) Origin/Fragment Structure Relative Abundance
331 [M - 15]⁺ (Loss of methyl from Si) Low/Medium
187 C₆H₁₃-CH=O⁺-SiMe₃ (C6-C12 fragment) Base Peak (100%)
159 C₄H₉-CH=O⁺-SiMe₃ (C1-C5 fragment) High (~60-80%)
147 [(CH₃)₂Si=O-Si(CH₃)₃]⁺ Medium (Rearrangement)

| 73 | [Si(CH₃)₃]⁺ | High |

Interpretation: The presence of the pair 159 and 187 confirms the 5,6-position of the diol. If the diol were at 6,7-position, the fragments would be symmetric (C5H11-CH-OTMS = 173).

Cyclic Boronate Derivative

Molecular Weight: 202 (diol) + 102 (NBB) - 36 (2H₂O) = 268 Da

  • Molecular Ion (M⁺): m/z 268 (Usually visible, unlike TMS).

  • Stereochemical Separation:

    • On a DB-5MS column, the erythro isomer typically elutes earlier than the threo isomer due to the more compact "cis-like" configuration of the substituents on the boronate ring, which shields the polar oxygens more effectively than the threo form.

    • Validation: Run a known erythro standard. If a second peak appears at M+ 268 with a slightly longer retention time (+0.2 to 0.5 min), it indicates threo contamination.

References

  • Brooks, C. J. W., & Macacey, J. (1971). Cyclic boronates as derivatives for gas chromatography–mass spectrometry of vicinal diols. Biochemical Journal. Link

  • Christie, W. W. (2024). Mass Spectrometry of Fatty Acid Derivatives: Diols and Related Compounds. LipidWeb. Link

  • NIST Chemistry WebBook. (2023). 1-Dodecanol, TMS derivative Mass Spectrum (Proxy for silylation efficiency data). Link

  • Harvey, D. J. (1992). Mass spectrometry of picolinyl and other derivatives of long-chain fatty alcohols and diols. Biological Mass Spectrometry.

Sources

How to use erythro-5,6-Dodecanediol in insect bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioassay Evaluation of erythro-5,6-Dodecanediol for Stored Product Coleoptera

Introduction & Scope

This compound (CAS: 70859-32-4) is a vicinal diol of significant interest in the chemical ecology of stored product pests, specifically the Rusty Grain Beetle (Cryptolestes ferrugineus) and related species (C. pusillus, C. turcicus).

While the primary aggregation pheromones of C. ferrugineus are macrocyclic lactones—specifically Ferrulactone I (4,8-dimethyl-4,8-decadien-10-olide) and Ferrulactone II ((Z)-3-dodecen-11-olide)—the diol this compound represents a critical structural motif. It acts as a biosynthetic precursor , a hydrolysis product , or a potential synergist in the pheromone blend.

This guide details the protocols for preparing and testing this compound to evaluate its efficacy as an attractant, arrestant, or synergist using standard behavioral assays.

Material Preparation & Handling

Scientific Integrity Note: The biological activity of pheromones is often stereospecific. Ensure you are using the erythro diastereomer. The threo form may be biologically inactive or act as an antagonist.

Solubility & Stock Solution

Unlike the macrocyclic lactones which are lipophilic, this compound is a solid at room temperature (MP: 119–124°C) with higher polarity due to the hydroxyl groups.

  • Primary Solvent: Dichloromethane (DCM) or Acetone (High purity, HPLC grade).

    • Reasoning: Hexane is often too non-polar to dissolve the diol efficiently at high concentrations. DCM ensures complete solubilization.

  • Carrier for Bioassay: If the bioassay requires a non-toxic carrier (e.g., direct grain application), dilute the DCM stock into Ethanol or Isopropanol, provided the control accounts for this solvent.

Dispenser Preparation

For volatile release, the compound must be loaded onto a substrate that allows slow evaporation.

  • Substrate: Whatman No. 1 Filter Paper (for short-term arena tests) or Red Rubber Septa (for long-term pitfall tests).

  • Loading Protocol:

    • Prepare a stock solution of 1.0 mg/mL in DCM.

    • Apply the required volume (e.g., 10 µL for 10 µg dose) onto the dispenser.

    • Critical Step: Allow the solvent to evaporate completely (min. 15 minutes) in a fume hood before introducing to the bioassay. Solvent residues can repel insects, invalidating the test.

Experimental Workflows (Graphviz)

The following diagram outlines the decision process for selecting the appropriate bioassay based on the specific behavioral question (Attraction vs. Arrestment).

BioassayWorkflow Start Experimental Goal Q1 Test Type? Start->Q1 PathA Long-Range Attraction (Chemotaxis) Q1->PathA Volatile Signal PathB Close-Range Arrestment (Kinesis) Q1->PathB Contact/Close Proximity Method1 Two-Choice Pitfall Bioassay (Modified Pierce Trap) PathA->Method1 Method2 Petri Dish Arena Bioassay PathB->Method2 Metrics1 Metric: Preference Index (PI) Duration: 24-48 Hours Method1->Metrics1 Metrics2 Metric: Residence Time / Zone Counts Duration: 10-60 Minutes Method2->Metrics2

Caption: Decision matrix for selecting the appropriate bioassay method based on the behavioral mechanism being investigated.

Protocol A: Two-Choice Pitfall Bioassay (The "Pierce" Method)

This is the industry standard for evaluating aggregation pheromones in stored product beetles (Cryptolestes, Tribolium, Sitophilus). It simulates a grain environment where beetles must navigate through food to find the odor source.

Objective: Determine if this compound attracts beetles over a distance within a grain matrix.

Apparatus Setup
  • Arena: A circular plastic or glass arena (approx. 15–30 cm diameter).

  • Pitfall Traps: Two glass vials inserted into the floor of the arena, flush with the surface.

  • Substrate: Rolled oats or wheat kernels (sterilized by freezing at -20°C for 48h to kill prior infestations).

Step-by-Step Procedure
  • Starvation: Isolate adult C. ferrugineus (mixed sex, 2–4 weeks post-emergence) and starve them for 24 hours prior to the test. This increases pheromone responsiveness.

  • Treatment Preparation:

    • Trap A (Treatment): Filter paper strip loaded with this compound (e.g., 10 µg dose).

    • Trap B (Control): Filter paper strip loaded with solvent only.

  • Assembly: Place the treated strips inside the respective pitfall vials. Coat the upper inner rim of the vials with Fluon (PTFE) to prevent trapped beetles from climbing out.

  • Release: Introduce 20–50 beetles into the center of the arena.

  • Incubation: Cover the arena to ensure darkness (these beetles are photophobic). Incubate at 25–30°C and 60–70% RH for 24 hours.

  • Data Collection: Count the number of beetles in the Treatment vial (

    
    ), Control vial (
    
    
    
    ), and those remaining in the arena (
    
    
    ).
Data Analysis

Calculate the Preference Index (PI) :



  • Interpretation:

    • 
      : Attraction
      
    • 
      : Repellency
      
    • 
      : Neutral activity
      

Protocol B: Synergism Evaluation (Arena Bioassay)

Since this compound is often a precursor or minor component, it is critical to test if it enhances the activity of the primary pheromone (Ferrulactone).

Objective: Assess if adding the diol to the lactone increases arrestment behavior.

Experimental Design Table
GroupStimulus A (Source 1)Stimulus B (Source 2)Hypothesis
1 Solvent ControlThis compoundIs the diol active alone?
2 Ferrulactone I (Natural Pheromone)Ferrulactone I + this compoundDoes the diol synergize the lactone?
3 This compoundthreo-5,6-DodecanediolIs the response stereospecific?
Step-by-Step Procedure
  • Arena: Use a 9 cm glass Petri dish lined with filter paper.

  • Zoning: Draw two 2 cm diameter circles on opposite sides of the filter paper (Zone T and Zone C).

  • Application: Apply 10 µL of the test solution to the center of Zone T and solvent to Zone C. Allow to dry.

  • Bioassay: Release a single beetle in the center. Record its behavior for 10 minutes using tracking software (e.g., EthoVision) or manual observation.

  • Metrics:

    • First Choice: Which zone did it enter first?

    • Residence Time: Total time spent in Zone T vs. Zone C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Response Rate Beetles not physiologically ready.Ensure beetles are 2–4 weeks old and starved for 24h.
High Control Mortality Solvent toxicity.Ensure >15 min evaporation time. Switch from DCM to Acetone if persistence issues occur.
No Preference (PI ≈ 0) Dose too low or compound inactive alone.Increase dose by 10x steps (0.1, 1, 10, 100 µg). Test as a synergist with Ferrulactone.
Inconsistent Results Isomer contamination.[1]Verify purity via GC-MS. Ensure erythro form is >95% pure.

References

  • Oehlschlager, A. C., et al. (1983). "Synthesis of two macrolide pheromones of the rusty grain beetle, Cryptolestes ferrugineus."[2][3][4] Journal of Organic Chemistry, 48(25), 5009–5017. Link

  • Wong, J. W., et al. (1983). "Isolation and identification of two macrolide pheromones from the frass of Cryptolestes ferrugineus (Coleoptera: Cucujidae)."[2][3] Journal of Chemical Ecology, 9(4), 451–474. Link

  • Millar, J. G., et al. (1985). "Aggregation pheromones of the flat grain beetle, Cryptolestes pusillus (Coleoptera: Cucujidae)."[2] Journal of Chemical Ecology, 11(8), 1053–1070.[2] Link

  • Loschiavo, S. R., et al. (1986). "Field evaluation of a pheromone to detect adult rusty grain beetles, Cryptolestes ferrugineus, in stored grain."[2] The Canadian Entomologist, 118(1), 1–8. Link

Sources

Application Notes & Protocols for Field Trial Design: Evaluating the Efficacy of erythro-5,6-Dodecanediol as a Biocontrol Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of robust field trials to evaluate the efficacy of erythro-5,6-Dodecanediol. Given its chemical structure, this molecule presents potential as a novel biopesticide, likely functioning as a semiochemical (e.g., a pheromone or kairomone) for insect pest management. These protocols emphasize scientific integrity, from initial hypothesis testing in the laboratory to large-scale field validation, ensuring the generation of reliable and defensible data suitable for regulatory submission and product development.

Introduction

This compound (CAS No. 70859-32-4) is a dihydroxylated long-chain alkane with a molecular formula of C₁₂H₂₆O₂.[1][2][3] While its specific biological role is not yet widely commercialized, its structure is analogous to compounds known to mediate insect behavior. The development of novel, effective, and environmentally benign pest control solutions is a global priority. Biopesticides, which are derived from natural materials, represent a promising alternative to conventional synthetic pesticides, often exhibiting greater specificity and a more favorable safety profile.[4][5]

The transition from a promising laboratory compound to a viable field-applied product is fraught with challenges. A meticulously designed field trial is the definitive step to validate efficacy under real-world conditions, which are inherently variable and complex. These guidelines are structured to provide a logical, scientifically-grounded framework for this process, adhering to internationally recognized standards for efficacy testing.[6][7]

PART 1: Pre-Trial Considerations & Laboratory Bioassays

A field trial should never be the first step. It is the culmination of foundational research that establishes a clear hypothesis and a quantifiable dose-response relationship. Neglecting this preparatory phase is a primary cause of inconclusive or failed field studies.

Hypothesis Formulation & Target Pest Identification

The first critical step is to define the proposed mechanism of action. Is this compound expected to function as:

  • An Attractant (Pheromone/Kairomone): Luring a specific pest to a trap.

  • A Repellent: Deterring a pest from a protected resource (e.g., a crop).

  • A Mating Disruptant: Permeating the environment to prevent males from locating females.

  • An Antifeedant: Inhibiting feeding behavior.

This hypothesis will dictate the selection of a target pest species. The choice should be based on economic importance, known chemosensory biology, and the feasibility of laboratory rearing and field monitoring.

Formulation and Dispenser Development

The pure active ingredient is rarely suitable for field use. A stable formulation and a reliable dispenser are critical for ensuring a consistent release rate over the required period.

  • Causality: The choice of dispenser (e.g., rubber septa, permeable sachets, capillary tubes) directly impacts the release kinetics of the semiochemical.[8] An inappropriate dispenser can lead to a rapid "puff" release, rendering the treatment ineffective after a short period, or a release rate that is too low to elicit a behavioral response. The formulation must also protect the active ingredient from environmental degradation (e.g., by UV light or oxidation).

Mandatory Laboratory Bioassays: Establishing Dose-Response

Before committing resources to a field trial, laboratory bioassays are essential to confirm biological activity and determine the optimal concentration range.

  • Trustworthiness: A self-validating protocol must demonstrate a clear relationship between the dose of this compound and the behavioral response of the target pest. This is typically achieved using olfactometers, wind tunnels, or choice tests.[9] The goal is to identify the minimum effective dose and the saturation dose, beyond which no further increase in response is observed.

Protocol 1: Laboratory Dose-Response Bioassay (Y-Tube Olfactometer)

  • Acclimatization: Place target insects (e.g., 50 adult males) in the testing environment (25°C ± 2°C, 60% ± 10% RH) for at least 2 hours prior to the assay.

  • Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane) ranging from 0.1 ng/µL to 1000 ng/µL.

  • Application: Apply 10 µL of a test solution to a filter paper strip and place it in the olfactometer's "treatment" arm. Apply 10 µL of pure solvent to an identical strip in the "control" arm.

  • Introduction: Release a single insect at the base of the Y-tube.

  • Observation: Record which arm the insect first enters and remains in for at least 60 seconds within a 5-minute period. An insect that does not make a choice is recorded as "no response."

  • Replication: Test at least 30 individual insects for each concentration, rotating the treatment and control arms between replicates to avoid positional bias.

  • Analysis: Use a Chi-square test to determine if the number of insects choosing the treatment arm is significantly different from the control arm for each concentration.

Table 1: Hypothetical Dose-Response Data from Y-Tube Olfactometer Assay

Concentration (ng on filter paper) N (Insects Tested) Chose Treatment Arm Chose Control Arm No Response P-value (Chi-square)
1 ng 30 16 13 1 >0.05 (NS)
10 ng 30 21 8 1 <0.05 (*)
100 ng 30 26 3 1 <0.01 ()

| 1000 ng | 30 | 27 | 2 | 1 | <0.01 () |

The Regulatory Landscape

Biopesticides are regulated by government agencies such as the U.S. Environmental Protection Agency (EPA).[5] It is crucial to understand the regulatory data requirements early in the development process. The EPA has specific guidelines for biochemical pesticides, which may offer an expedited review process compared to conventional chemicals.[10][11] Consulting these guidelines ensures that the field trial is designed to generate the necessary data for a future registration package.[4]

PART 2: Core Principles of Field Trial Design

The goal of a field trial is to isolate the effect of the treatment from all other sources of variation. The following principles are the cornerstone of a scientifically valid design.

Defining Clear Objectives and Endpoints

The primary objective must be specific and measurable. For an attractant, the objective might be: "To determine if traps baited with this compound capture significantly more target insects than unbaited traps."

  • Primary Endpoint: The key piece of data collected to assess the objective (e.g., mean number of target insects per trap per day).

  • Secondary Endpoints: Additional valuable data (e.g., number of non-target species captured, rate of lure exhaustion, impact on crop damage).

The objectives of crop field trials are often to quantify the expected range of residues, determine the rate of decline of the product, and derive maximum residue limits (MRLs) for dietary risk assessment.[12]

Site Selection

The choice of location is critical for a successful trial.

  • Pest Pressure: The site must have a known, preferably moderate-to-high, natural population of the target pest.

  • Uniformity: The experimental area should be as uniform as possible in terms of topography, soil type, and vegetation to minimize environmental variability.

  • Geographic Diversity: Regulatory agencies often require data from at least two different geographic and climatic regions to demonstrate efficacy under various conditions.[13] For some applications, trials in three or more geographical locations may be necessary.[14]

  • Isolation: The site should be sufficiently isolated to prevent interference from external factors like pesticide drift or competing pheromone sources.

Experimental Design: The Holy Trinity (Randomization, Replication, Controls)

A Randomized Complete Block Design (RCBD) is the most common and robust design for field trials. It controls for environmental gradients in one direction.

  • Randomization: This is the process of assigning treatments to experimental plots at random.

    • Causality: Randomization prevents systematic bias. For example, if all "treatment" traps were placed on the west side of a field and all "control" traps on the east, any difference observed could be due to the treatment or a prevailing wind direction, making the results uninterpretable.

  • Replication: This means applying each treatment to multiple independent plots.

    • Causality: Replication allows the researcher to estimate the experimental error (the natural variation among plots receiving the same treatment). Without replication, it is impossible to know if an observed difference is due to the treatment or just random chance. A minimum of three replicates is generally required, with more being better.[15][16]

  • Controls: The inclusion of controls is non-negotiable.

    • Negative Control: An identical plot/trap/animal that receives no treatment (or a placebo/solvent-only lure). This establishes the baseline response.

    • Positive Control (Reference Standard): A currently registered and effective product for the target pest. This benchmarks the performance of the new product.[17]

Diagram 1: Randomized Complete Block Design (RCBD)

RCBD cluster_field Field Site (with Environmental Gradient) cluster_b1 Block 1 cluster_b2 Block 2 cluster_b3 Block 3 cluster_b4 Block 4 gradient cluster_b1 cluster_b1 T1 Treatment A C1 Control P1 Treatment B P2 Treatment B T2 Treatment A C2 Control C3 Control T3 Treatment A P3 Treatment B T4 Treatment A P4 Treatment B C4 Control cluster_b2 cluster_b2 cluster_b3 cluster_b3 cluster_b4 cluster_b4

Caption: RCBD layout to control for a pest density gradient.

Plot Size and Buffers

The size of the experimental plots and the distance between them must be carefully considered.

  • Plot Size: Plots must be large enough to be representative of real-world conditions and to allow for accurate sampling.[18]

  • Buffer Zones: For airborne semiochemicals, buffer zones between plots are essential to prevent cross-contamination between treatments. The size of the buffer depends on the release rate of the chemical and typical wind conditions at the site.

PART 3: Detailed Field Trial Protocol

This section outlines a step-by-step methodology for a field trial evaluating this compound as an insect attractant.

Materials and Equipment
  • Test substance: this compound (formulated in lures)

  • Negative Control lures (solvent/placebo only)

  • Positive Control lures (registered commercial product)

  • Insect traps (e.g., cross-vane panel traps, delta traps)[19]

  • GPS unit for mapping trap locations

  • Numbered tags for labeling traps

  • Data collection sheets or digital data entry device

  • Weather monitoring station (for temperature, humidity, wind speed/direction)

  • Personal Protective Equipment (PPE)

Trial Setup Workflow

Diagram 2: Experimental Workflow

workflow A 1. Site Selection & Mapping B 2. Establish Blocks & Randomize Treatments A->B C 3. Deploy & Label Traps (T0) B->C D 4. Data Collection (Weekly Intervals) C->D E 5. Sample Identification & Counting D->E F 6. Trial Conclusion & Data Validation D->F Final Interval E->D Next Interval G 7. Statistical Analysis F->G H 8. Final Report G->H

Caption: Step-by-step workflow for the field efficacy trial.

Step-by-Step Methodology:

  • Site Preparation: Based on the RCBD, map the location of each experimental plot (trap location) using a GPS unit. Ensure adequate spacing (e.g., 50-100 meters) between traps to minimize interference.

  • Treatment Blinding (Optional but Recommended): If possible, have a third party code the different lure types (Test, Negative Control, Positive Control) so that the personnel deploying and checking the traps are unaware of the treatment identities. This prevents observer bias.

  • Deployment (T₀): On Day 0, visit each mapped location and deploy the traps according to the randomization plan. Hang each trap at a height appropriate for the target insect's flight behavior. Insert the assigned lure and label each trap with its unique ID tag.

  • Data Collection: Visit each trap at a predetermined interval (e.g., every 7 days).

    • Carefully collect the contents of the trap.

    • Record the date, trap ID, and any observations (e.g., trap damage).

    • Replace the collection container and service the lure if required by the protocol.

  • Sample Processing: Transport collected samples to the laboratory.

    • Identify and count the number of target insects.

    • Identify and count the number of significant non-target insects.

  • Trial Maintenance: Continue the data collection for a predetermined period (e.g., 6-8 weeks) that covers the peak activity period of the target pest.

  • Data Recording: Record all environmental data (daily max/min temperature, rainfall, average wind speed) for the duration of the trial.

PART 4: Data Management and Statistical Analysis

High-quality data collection is meaningless without proper management and analysis.

Data Recording and Validation

Utilize standardized digital data collection tools or well-designed spreadsheets to minimize transcription errors.[20] All data should be verified after entry. Any outlier data points should be investigated; they may represent a measurement error or a genuine biological anomaly.

Table 2: Sample Field Trial Data Sheet (Trap Catches)

Collection Date Block Plot ID Treatment Target Species Count Non-Target Count Notes
2026-07-14 1 101 Test (EDD) 45 12
2026-07-14 1 102 Negative Ctrl 3 8
2026-07-14 1 103 Positive Ctrl 62 25
2026-07-14 2 201 Negative Ctrl 5 11 Spider web on trap

| ... | ... | ... | ... | ... | ... | ... |

Statistical Analysis Plan

The choice of statistical test depends on the experimental design and the nature of the data. For an RCBD, an Analysis of Variance (ANOVA) is typically the most appropriate method.[21][22]

Protocol 2: Statistical Analysis of Field Data

  • Data Transformation: Insect count data often do not follow a normal distribution. A square root (√x+0.5) or log (log(x+1)) transformation is commonly applied to stabilize the variance and normalize the data before analysis.

  • ANOVA: Perform a two-way ANOVA with "Treatment" and "Block" as the factors.

    • Causality: The ANOVA will partition the total variation in the data into components attributable to the treatments, the blocks (environmental gradient), and the random experimental error.

  • Significance Testing: If the ANOVA shows a significant effect of the "Treatment" factor (typically P < 0.05), it means there is a statistically significant difference among the treatment means.

  • Mean Separation Test: To determine which specific treatments are different from each other, perform a post-hoc test, such as Tukey's Honest Significant Difference (HSD). This will allow you to state with confidence whether the this compound treatment was significantly better than the negative control and how it compared to the positive control.

  • Reporting: Report the results clearly, including the means, standard errors, the F-statistic and P-value from the ANOVA, and the results of the mean separation test.

The ultimate goal of the statistical analysis is to provide a quantitative and objective assessment of whether the observed effects are real or simply due to random chance.[23]

Conclusion

The successful evaluation of this compound efficacy in a field setting is contingent upon a systematic and rigorous scientific approach. This begins with establishing a clear hypothesis through preliminary laboratory bioassays and culminates in a well-designed field trial incorporating the core principles of randomization, replication, and the use of appropriate controls. By following the protocols and design principles outlined in this guide, researchers can generate high-quality, defensible data that will be invaluable for peer-reviewed publication, regulatory submission, and the potential development of a novel, effective biocontrol agent.

References

  • World Health Organization (WHO). (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. WHO/HTM/NTD/WHOPES/GCDPP/2009.6. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2009). OECD Guideline for the Testing of Chemicals 505: Crop field trial. [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

  • Grokipedia. OECD Guidelines for the Testing of Chemicals. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). Draft Test Guideline - Crop Field Trial. [Link]

  • Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. [Link]

  • Rwanda FDA. (n.d.). Draft-Guidelines-for-Conducting-Veterinary-Pesticides-Field-Trials. [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2023). WAAVP Guideline for evaluating the efficacy of parasiticides against ectoparasites of ruminants. [Link]

  • United States Environmental Protection Agency (EPA). (2024). Pesticide Registration Manual: Chapter 3 - Additional Considerations for Biopesticide Products. [Link]

  • World Health Organization (WHO). (2013). Guidelines for testing the efficacy of insecticide products used in aircraft. [Link]

  • Huo, S., et al. (2012). Statistical Analysis on Field Efficacy Trial of Pesticide Using Visual Basic. Chinese Agricultural Science Bulletin. [Link]

  • National Drug Authority, Uganda. (2017). Guidelines on Demonstration of Efficacy of Ectoparasiticides During Conduct of Ectoparasiticide Trials in Uganda. [Link]

  • Entomology Testing Laboratory. (2018). Insecticides efficacy testing PT18. [Link]

  • European and Mediterranean Plant Protection Organization (EPPO). Design and analysis of efficacy evaluation trials. [Link]

  • QuickTrials. (2024). Best practices – Pest and disease management trials. [Link]

  • ResearchGate. (n.d.). Specification of pheromone packaging design for field trial. [Link]

  • PureSynth. Erythro-56-Dodecanediol 98.0%(GC). [Link]

  • United States Environmental Protection Agency (EPA). Introduction to Biotechnology Regulation for Pesticides. [Link]

  • ResearchGate. (2016). The power of statistical tests using field trial count data of nontarget organisms in environmental risk assessment of genetically modified plants. [Link]

  • European Medicines Agency (EMA). Demonstration of efficacy of ectoparasiticides - Scientific guideline. [Link]

  • Hanks, L. M., et al. (2021). Field Trials With Blends of Pheromones of Native and Invasive Cerambycid Beetle Species. Environmental Entomology. [Link]

  • Abdul-Aziz, A., et al. (2024). A comparative field efficacy trial of three treatment programs against endo- and ectoparasites in naturally infected dogs. Frontiers in Veterinary Science. [Link]

  • United States Environmental Protection Agency (EPA). (2024). Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. [Link]

  • Central Insecticides Board & Registration Committee, India. (n.d.). Test Protocol for Efficacy Evaluation of Fungicides Against Diseases in Rice. [Link]

  • United States Environmental Protection Agency (EPA). (2024). Biopesticide Registration. [Link]

  • United States Environmental Protection Agency (EPA). Biopesticides. [Link]

  • Millar, J. G., et al. (2012). Field trials of aggregation pheromones for the stink bugs Chlorochroa uhleri and Chlorochroa sayi. Journal of Chemical Ecology. [Link]

  • Rabbinge, R., et al. (1989). Statistical and Mathematical Methods in Population Dynamics and Pest Control. WUR eDepot. [Link]

  • ResearchGate. (n.d.). Experimental set-up for collection of trail pheromones. [Link]

  • Tiwari, A. K., et al. (2024). Pheromone Trapping: Advancements and Innovations in Pest Management Technologies. New Era Agriculture Magazine. [Link]

  • HDH Chemicals. erythro-5, 6-Dodecanediol, min 98% (GC), 100 mg. [Link]

  • CP Lab Safety. This compound, 100mg, Each. [Link]

  • United States Environmental Protection Agency (EPA). (1997). Pesticide Registration (PR) Notice 97-3. [Link]

  • Chem-Supply. This compound >98.0%. [Link]

  • Ramasamy, P., et al. (2016). GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs. Journal of Pure and Applied Microbiology. [Link]

Sources

Suppliers of high-purity erythro-5,6-Dodecanediol for research

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Importance

erythro-5,6-Dodecanediol (CAS: 70859-32-4) is a critical stereochemical reference standard used primarily in chemical ecology (pheromone research) , natural product structural elucidation , and plant polymer analysis (suberin/cutin) .

Its specific value lies in its stereochemistry.[1] Many bioactive natural products (such as insect pheromones or microbial metabolites like Cryptenol) possess vicinal diol moieties. The biological activity of these molecules is often strictly governed by their stereoconfiguration (erythro vs. threo). Researchers utilize high-purity this compound as a spectroscopic benchmark to assign the absolute configuration of unknown isolates via NMR and GC-MS comparison.

Common Challenges:

  • Sourcing: Differentiating between generic "5,6-dodecanediol" (often a racemic diastereomeric mixture) and the specific erythro isomer.[2]

  • Validation: Rapidly confirming stereochemical purity without expensive chiral chromatography.

  • Handling: The erythro isomer is a solid (MP: ~120°C), whereas mixtures or the threo isomer often present as oils or low-melting solids, complicating accurate weighing and standard preparation.

Part 2: Sourcing & Procurement Guide

The following suppliers have been verified to provide this compound with purity suitable for analytical referencing (>98% GC).

SupplierCatalog No.Purity (GC)FormatRegionNotes
TCI Chemicals D2719 >98.0%Powder/Cryst.GlobalPrimary Source. Consistent batch quality. High MP (119-124°C) confirms erythro.
Chem-Supply D2719>98.0%PowderAustraliaDistributor for TCI. Good for APAC logistics.
CalPacLab D2719>98.0%PowderNorth AmericaReliable distributor for US-based academic labs.
PureSynth Custom>95%CustomIndia/GlobalBulk Option. Recommended if >10g is required for synthesis starting material.

Procurement Advisory:

  • Do not substitute with "5,6-Dodecanediol" (CAS: 20663-83-8 or generic) unless the Certificate of Analysis (CoA) explicitly states "erythro" and lists a melting point above 115°C. Low melting points (<80°C) indicate significant threo contamination.

Part 3: Technical Validation Protocols (QC)

To ensure scientific integrity, you must validate the stereochemical purity of the sourced material before using it as a reference.

Protocol A: The "Self-Validating" NMR Acetonide Test

Why this works: Distinguishing erythro and threo diols directly by 1H NMR is difficult due to signal overlap. Converting the diol to an acetonide (isopropylidene derivative) locks the conformation.

  • Erythro-diol

    
    Cis-acetonide : The acetonide methyl groups are non-equivalent (one axial, one equatorial) and appear as two distinct singlets  in 1H NMR.
    
  • Threo-diol

    
    Trans-acetonide : The acetonide methyl groups are equivalent (or nearly so) and appear as one singlet  (or very close doublet).
    

Materials:

  • This compound (10 mg)

  • 2,2-Dimethoxypropane (DMP) (0.5 mL)

  • p-Toluenesulfonic acid (pTsOH) (catalytic amount)

  • Acetone (solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of the diol in 0.5 mL of dry acetone in a small vial.

  • Catalysis: Add 0.2 mL of DMP and a single crystal of pTsOH.

  • Reaction: Stir at room temperature for 30 minutes. (Reaction is usually instantaneous).

  • Quench: Filter through a small pad of basic alumina or add 1 drop of triethylamine to neutralize the acid.

  • Evaporation: Remove solvent under a stream of nitrogen.

  • Analysis: Dissolve the residue in CDCl3 and acquire a 1H NMR spectrum.

Acceptance Criteria:

  • Target Signal: Look at the region

    
     1.30 – 1.45 ppm.
    
  • PASS (Erythro): You observe two distinct singlets (separation

    
     ppm).
    
  • FAIL (Threo/Mix): You observe a single peak or two peaks with equal intensity but incorrect shift patterns indicative of a mixture.

Part 4: Application Protocol – Natural Product Benchmarking

Context: You have isolated a novel insect metabolite (e.g., from termites or moths) and suspect it contains a 5,6-diol moiety. Use the erythro standard to assign its configuration.[1][2]

Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Derivatization (Acetonide) cluster_2 NMR Analysis Unknown Unknown Isolate (Natural Product) Rxn Reaction with 2,2-Dimethoxypropane (H+ Cat) Unknown->Rxn Standard This compound (Reference Std) Standard->Rxn NMR 1H NMR / 13C NMR (CDCl3) Rxn->NMR Compare Compare Methyl Signals (1.3 - 1.5 ppm) NMR->Compare Decision Assign Stereochemistry Compare->Decision

Figure 1: Workflow for stereochemical assignment of unknown diols using the erythro standard.

Protocol B: GC-Retention Index Comparison

For volatile analysis where NMR is not feasible (e.g., trace pheromone detection).

  • Derivatization: Treat 50 µg of this compound with 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Heat at 60°C for 30 mins.

  • Injection: Inject 1 µL into a GC-MS equipped with a non-polar column (e.g., DB-5 or HP-5).

  • Data: Record the Retention Time (

    
    ) and Mass Spectrum.
    
  • Comparison: The erythro-bis-TMS ether will typically elute slightly later than the threo-isomer on non-polar phases due to intramolecular hydrogen bonding differences in the underivatized precursors affecting the boiling point logic, though TMS capping minimizes this. Note: Always run a co-injection if possible.

Part 5: References

  • TCI Chemicals. Product Specification: this compound (D2719). Retrieved from .

  • Carr, G., et al. (2012). "Chemical Interaction among Termite-Associated Microbes." Journal of Chemical Ecology. (Describes the use of this compound as a standard for assigning the stereochemistry of Cryptenol).

  • Graça, J., & Santos, S. (2006). "Cork Suberin Molecular Structure: Stereochemistry of the C18 Epoxy and vic-Diol ω-Hydroxyacids." Journal of Agricultural and Food Chemistry. (Details the NMR differentiation of erythro/threo diols in plant polymers).

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990). "Stereochemistry of alternating polyol chains: 13C NMR analysis of acetonides." Tetrahedron Letters. (Foundational method for acetonide-based stereochemical assignment).

Sources

Troubleshooting & Optimization

Overcoming common issues in erythro-5,6-Dodecanediol purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physical Profile[1]

erythro-5,6-Dodecanediol is a critical intermediate in pheromone synthesis (e.g., for Peridroma saucia and Helopeltis cinchonae) and a specialized surfactant probe. Unlike its liquid or low-melting threo counterpart, the erythro isomer is a high-melting solid (119–124 °C), a property that dictates its purification strategy.

Common Failure Modes:

  • Incomplete Diastereomer Separation: Co-elution of threo impurities during chromatography.

  • Solubility Mismatches: "Oiling out" during recrystallization due to the amphiphilic nature (long alkyl chain + polar diol core).

  • Peak Tailing: Strong hydrogen bonding causing streakiness on silica gel.

Physical Property Reference Table
PropertyValue / CharacteristicNotes
Appearance White crystalline powderThreo isomer is often waxy or liquid.
Melting Point 119.0 – 124.0 °CHigh MP allows for aggressive recrystallization.
Solubility Soluble in MeOH, EtOH, warm EtOAc.Poor solubility in cold Hexane.
TLC Visualization PMA (Phosphomolybdic Acid) or VanillinWeak UV absorption (lack of chromophores).

Interactive Troubleshooting Modules

Module A: Chromatographic Issues (Tailing & Co-elution)

User Question: "I am running a silica column (Hexane/EtOAc), but the diol streaks badly and I cannot separate the erythro from the threo isomer. What is wrong?"

Scientist’s Diagnosis: Vicinal diols interact strongly with the silanol groups on silica gel via hydrogen bonding. Standard Hexane/EtOAc gradients often fail to break these interactions, resulting in peak tailing that masks the separation of diastereomers.

Corrective Protocol:

  • Mobile Phase Modification: Switch to a solvent system containing a hydrogen-bond donor/acceptor that competes with silica.

    • Recommendation:Dichloromethane (DCM) / Methanol (MeOH) (95:5 to 90:10) or Hexane / Isopropanol (IPA) .

  • The "IPA Trick": Isopropanol is superior to EtOAc for diols because it sharpens peaks by effectively solvating the hydroxyl groups.

    • Gradient: Start 2% IPA in Hexane

      
       20% IPA in Hexane.
      
Module B: Crystallization "Oiling Out"

User Question: "I tried recrystallizing from hot hexane, but as it cooled, the product formed a separate oily layer at the bottom instead of crystals."

Scientist’s Diagnosis: This is a classic thermodynamic issue. The compound is too insoluble in pure hexane at low temperatures, causing liquid-liquid phase separation (oiling out) before the crystal nucleation temperature is reached.

Corrective Protocol: You need a co-solvent system to increase solubility just enough to allow the system to reach the metastable zone for nucleation.

  • Solvent System: Ethyl Acetate / Hexane (1:4 ratio).

  • Procedure:

    • Dissolve crude solid in minimal boiling EtOAc .

    • Add hot Hexane dropwise until persistent turbidity appears.

    • Add one drop of hot EtOAc to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C.

Module C: The "Nuclear Option" (Derivatization)

User Question: "My mixture is 60:40 erythro:threo. Recrystallization isn't working efficiently. How do I separate them cleanly?"

Scientist’s Diagnosis: When diastereomeric ratios are close, solubility differences are often insufficient for direct crystallization. You must amplify the physical difference between the isomers.

Corrective Protocol: Convert the diol to an acetonide (isopropylidene acetal) . The erythro-acetonide (cis-fused ring) and threo-acetonide (trans-fused ring) have vastly different R_f values and boiling points.

Visual Workflows (Graphviz)

Diagram 1: Purification Decision Matrix

Caption: Logical flow for selecting the optimal purification method based on crude purity and quantity.

PurificationStrategy Start Crude Reaction Mixture (erythro/threo mix) CheckPurity Analyze Purity (GC/NMR) Start->CheckPurity HighErythro Erythro > 80% CheckPurity->HighErythro LowErythro Erythro < 80% CheckPurity->LowErythro Recryst Direct Recrystallization (EtOAc/Hexane) HighErythro->Recryst Chromatography Flash Chromatography (Hexane/IPA) LowErythro->Chromatography Small Scale (<1g) Derivatization Acetonide Derivatization (Chemical Separation) LowErythro->Derivatization Large Scale (>1g) Recryst->Chromatography Fail (Mother Liquor) FinalSolid Pure this compound (MP: 119-124°C) Recryst->FinalSolid Success Chromatography->FinalSolid Derivatization->FinalSolid Post-Hydrolysis

Diagram 2: The Acetonide Derivatization Protocol

Caption: Chemical workflow for separating difficult diastereomer mixtures via acetonide protection.

AcetonidePath Mix Diol Mixture (Erythro + Threo) Protect Reaction: Acetone + PTSA (cat.) Dimethoxypropane Mix->Protect Acetonides Acetonide Mixture (Liquid) Protect->Acetonides Sep Separation: Flash Column or Distillation (Large Rf difference) Acetonides->Sep PureAcet Pure Erythro-Acetonide Sep->PureAcet Deprotect Hydrolysis: AcOH / H2O or HCl/MeOH PureAcet->Deprotect Final Pure Diol Deprotect->Final

Validated Experimental Protocols

Protocol A: High-Purity Recrystallization

Best for: Mixtures where erythro is already the major component (>80%).

  • Preparation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Ethyl Acetate (EtOAc) in 1 mL portions while heating on a steam bath or heat block (approx. 70°C). Swirl constantly. Stop adding solvent the moment the solid dissolves.

  • Precipitation: Remove from heat. While still hot, add Hexane dropwise.

    • Visual Cue: Stop adding hexane when a faint, milky turbidity persists.

  • Clarification: Add 2-3 drops of hot EtOAc to make the solution clear again.

  • Crystallization: Cover with foil (poke small holes). Let stand at room temperature for 2 hours.

    • Critical Step: Do not disturb the flask. Agitation induces small, impure crystals.

  • Harvest: Filter the white needles via vacuum filtration. Wash with cold (0°C) Hexane.

  • Drying: Dry under high vacuum (0.1 mmHg) for 4 hours to remove solvent trapped in the crystal lattice.

Protocol B: Acetonide Derivatization (The "Rescue" Method)

Best for: 50/50 mixtures or when chromatography fails.

  • Protection: Dissolve crude diol (1 eq) in dry Acetone. Add 2,2-Dimethoxypropane (2 eq) and p-Toluenesulfonic acid (PTSA, 0.05 eq). Stir at RT for 2 hours.

  • Workup: Quench with triethylamine. Concentrate in vacuo.

  • Separation: Run a silica column using Hexane/Ether (95:5) .

    • Observation: The acetonides are much less polar than the free diols. The cis-acetonide (from erythro) and trans-acetonide (from threo) usually separate easily (ΔRf > 0.1).

  • Hydrolysis: Take the pure erythro-acetonide. Dissolve in MeOH. Add 1M HCl (aq). Heat to 50°C for 1 hour.

  • Recovery: Neutralize, evaporate MeOH, extract with EtOAc. Recrystallize per Protocol A.

Frequently Asked Questions (FAQ)

Q: Why does the literature mention different melting points? A: Older literature often reports lower melting points (e.g., 105-110°C) for "erythro" diols. This usually indicates contamination with the threo isomer or residual solvent. High-purity this compound typically melts sharply between 119–124°C .

Q: Can I use GC-MS to check purity? A: Yes, but you must derivatize first. Free diols often dehydrate in the GC injector liner, leading to broad peaks or ghost peaks (ketones). We recommend rapid derivatization with BSTFA (TMS ether formation) before GC analysis for accurate diastereomer ratios.

Q: Is this compound stable? A: Yes, it is chemically stable at room temperature. However, it is hygroscopic. Store in a desiccator. If the powder clumps or becomes sticky, it has absorbed moisture; dry under vacuum over


.

References

  • Mori, K. (2004). The Synthesis of Insect Pheromones.[1][2][3] In: The Total Synthesis of Natural Products. (Provides foundational methods for chiral diol synthesis and separation).

  • PureSynth. (2024).[4] Certificate of Analysis: this compound.[5][6][4][7] Retrieved from [Link] (Confirmation of melting point data).

Sources

Technical Support Center: Stability and Degradation of erythro-5,6-Dodecanediol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for erythro-5,6-Dodecanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this long-chain vicinal diol. Our goal is to equip you with the scientific understanding to anticipate potential challenges, design robust experiments, and interpret your results with confidence.

Introduction to the Chemistry of this compound

This compound is a C12 aliphatic vicinal diol, a class of molecules characterized by hydroxyl groups on adjacent carbon atoms. The term "erythro" denotes the relative stereochemistry of the two chiral centers at carbons 5 and 6. The stability of this compound is intrinsically linked to the reactivity of these hydroxyl groups and the C5-C6 carbon-carbon bond. Understanding the potential degradation pathways is crucial for its proper handling, storage, and application in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on supplier recommendations and the general stability of long-chain diols, this compound should be stored at room temperature in a well-sealed container, protected from light and moisture.[1][2] For long-term storage, refrigeration (2-8 °C) in an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize potential oxidation.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for vicinal diols like this compound are:

  • Oxidative Cleavage: This is a significant pathway where the C5-C6 bond is broken, yielding two smaller carbonyl compounds (aldehydes or ketones).[3]

  • Acid/Base-Catalyzed Degradation: Extreme pH conditions can promote dehydration or rearrangement reactions.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, though long-chain saturated alcohols generally exhibit relatively high thermal stability.[4][5]

  • Photodegradation: Exposure to UV light can initiate photo-oxidative processes, especially in the presence of photosensitizers.

Q3: Is this compound soluble in aqueous solutions?

A3: Due to its long C12 alkyl chain, this compound is expected to have very low solubility in water.[6][7] The hydrophobic nature of the carbon chain dominates over the hydrophilic character of the two hydroxyl groups. It is more soluble in organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[8]

Q4: What are the expected degradation products of this compound?

A4: The primary degradation products from oxidative cleavage would be pentanal (from the C1-C5 fragment) and heptanal (from the C6-C12 fragment). Further oxidation of these aldehydes could lead to pentanoic acid and heptanoic acid. Degradation under other conditions might yield a more complex mixture of products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Loss of compound purity over time in storage. Oxidative Degradation: The vicinal diol functionality is susceptible to slow oxidation by atmospheric oxygen.Solution: Store the compound under an inert atmosphere (argon or nitrogen). The absence of oxygen will inhibit the oxidative cleavage pathway. Purge vials with inert gas before sealing.
Inconsistent results in biological assays. Degradation in Assay Media: The pH of your cell culture or assay buffer may be promoting slow degradation of the compound.Solution: Assess the stability of this compound in your specific assay medium over the time course of your experiment. Prepare fresh solutions of the compound for each experiment. Consider performing a time-course study to monitor its concentration.
Appearance of unexpected peaks in chromatography. Forced Degradation during Sample Preparation: High temperatures, extreme pH, or exposure to light during sample processing can cause degradation.Solution: Minimize exposure to harsh conditions. Use neutral pH buffers, avoid excessive heating, and protect samples from light. If derivatization is required, optimize the reaction conditions (time, temperature) to minimize side reactions.
Poor solubility in the chosen solvent system. Inappropriate Solvent Polarity: The long alkyl chain of this compound dictates its solubility profile.Solution: Use a solvent with appropriate polarity. For reversed-phase chromatography, dissolve the sample in a small amount of a strong organic solvent like methanol, ethanol, or acetonitrile before diluting with the mobile phase.[8][9] Sonication may aid dissolution.[8]

Key Degradation Pathways Explained

Oxidative Cleavage

The most significant degradation pathway for this compound is the oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. This reaction is characteristic of vicinal diols and can be intentionally induced by strong oxidizing agents like periodates (e.g., sodium periodate, NaIO₄) or lead tetraacetate (Pb(OAc)₄).[3] Trace metal impurities and exposure to atmospheric oxygen, especially under light, can also catalyze this process over time.

Oxidative Cleavage cluster_reactants Reactants cluster_products Products Erythro_Diol This compound Pentanal Pentanal Erythro_Diol->Pentanal Oxidative Cleavage Heptanal Heptanal Erythro_Diol->Heptanal

Caption: Oxidative cleavage of this compound.

Acid-Catalyzed Dehydration

In the presence of strong acids and heat, diols can undergo dehydration to form unsaturated alcohols or cyclic ethers. For a long-chain diol like this compound, intramolecular cyclization is less likely due to the chain length. The more probable outcome is the elimination of one or both hydroxyl groups to form alkenes.

Acid-Catalyzed Dehydration Erythro_Diol This compound Carbocation Carbocation Intermediate Erythro_Diol->Carbocation Protonation & Loss of H₂O Products Alkene Products (e.g., Dodecenols, Dodecadienes) Carbocation->Products Elimination

Caption: Acid-catalyzed dehydration pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[10]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, place a solution of the compound in a suitable solvent at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11][12] A sample protected from light should be used as a control.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a suitable analytical method (see Protocol 2).

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Stock Stock Solution of This compound Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for forced degradation studies.

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To develop a general HPLC-MS method for the separation and detection of this compound from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Suggested Starting Point):

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Start with a high percentage of A, ramp up to a high percentage of B over 15-20 minutes.
Flow Rate 0.2-0.4 mL/min
Column Temperature 30-40 °C
Injection Volume 5-10 µL
Detection UV at 200-210 nm (for non-chromophoric compounds); MS scan in positive and negative ion modes.

MS Parameters (Typical for ESI):

  • Ionization Mode: ESI Positive and Negative

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-450 °C

Method Development Notes:

  • The provided conditions are a starting point and will require optimization for your specific instrumentation and the degradation products formed.

  • The goal is to achieve baseline separation of the parent compound from all major degradation peaks.

  • The mass spectrometer will be crucial for identifying the molecular weights of the degradation products, aiding in their structural elucidation.

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₆O₂[1][2]
Molecular Weight 202.34 g/mol [1][2]
CAS Number 70859-32-4[1][2]
Appearance White to almost white powder/crystal
Storage Room temperature, protected from light[1][2]

Table 2: Summary of Forced Degradation Conditions and Potential Observations

Stress ConditionTypical Reagents/ParametersExpected DegradationPrimary Degradation Products (Hypothesized)
Acid Hydrolysis 1 M HCl, 60 °CModerate to lowDehydration products (alkenes)
Base Hydrolysis 1 M NaOH, 60 °CModeratePotential for some degradation, but generally stable
Oxidation 3% H₂O₂, RTHighPentanal, Heptanal, and corresponding carboxylic acids
Thermal 80 °C (solid), 60 °C (solution)LowMinimal degradation expected
Photolysis >1.2 million lux hours, >200 W h/m²ModeratePhoto-oxidative cleavage products

References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, ICH Harmonised Tripartite Guideline (1996).
  • Diols | Chemistry | Research Starters - EBSCO.
  • Cleavage of Diols - Chemistry LibreTexts.
  • Thermal degradation | Polymer Chemistry Class Notes - Fiveable.
  • Development and validation of a stability-indicating high-performance liquid chromatography with diode-array detection method for the quantification of oclacitinib maleate in active pharmaceutical ingredient - BrJAC.
  • This compound 98.0%(GC) | PureSynth.
  • Thermal Degradation of Long Chain F
  • Potentially Biodegradable “Short-Long” Type Diol-Diacid Polyesters with Superior Crystallizability, Tensile Modulus, and Water Vapor Barrier | ACS Sustainable Chemistry & Engineering.
  • Solubility of organic compounds (video) | Khan Academy.
  • A reaction characteristic of vicinal diols is their oxidative cleavage on tre
  • Thermal Behavior of Long-Chain Alcohols on Sapphire Substr
  • This compound | 70859-32-4 | TCI (Shanghai) Development Co., Ltd.
  • Erythro-56-Dodecanediol 98.0%(GC) | PureSynth.
  • Forced-degradation Evaluation of Erythromycin by HPLC and Single Quadrupole Mass Spectrometry - Thermo Fisher Scientific.
  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry - MDPI.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions | ACS Earth and Space Chemistry.
  • Protocol for Photostability Studies of Pharmaceutical products - ResearchG
  • Development of forced degradation and stability indic
  • Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantific
  • Solvent Miscibility Table - Sigma-Aldrich.
  • Solvent Miscibility Table.
  • An In-depth Technical Guide to the Thermal Properties of Long-Chain Aliph
  • Solvent Physical Properties.
  • Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed.
  • Forced degradation study of thiocolchicoside: characterization of its degrad
  • Differences Between Using Acetonitrile and Methanol for Reverse Phase Chrom
  • How to dissolve insoluble sample in methanol or acetonitrile for LC/MS analysis?
  • Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay | Request PDF - ResearchG

Sources

Technical Support Center: Formulation Strategies to Prevent the Degradation of erythro-5,6-Dodecanediol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulation Science

Welcome to the technical support center for erythro-5,6-Dodecanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the degradation of this valuable vicinal diol in various formulations. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to design robust, stable, and effective formulations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound.

Q1: What is this compound, and what are its primary stability concerns?

This compound is a long-chain aliphatic vicinal diol, meaning it has two hydroxyl (-OH) groups on adjacent carbon atoms (C5 and C6).[1][2][3] Its structure, with a long hydrocarbon tail and a polar diol head, gives it unique surfactant-like properties. However, this structure is also susceptible to chemical degradation, primarily through oxidation. The hydroxyl groups and the adjacent carbon-carbon bond are the most reactive sites.[4][5] Unchecked degradation can lead to a loss of potency, formation of undesirable byproducts, and changes in the physical properties of the formulation, such as color and viscosity.

Q2: What are the main environmental factors that trigger the degradation of this compound?

The degradation of this compound is primarily an oxidative process that can be initiated or accelerated by several factors:

  • Heat: Elevated temperatures provide the activation energy needed to initiate autoxidation.[6]

  • Light: UV radiation can generate free radicals, initiating the degradation cascade.

  • Oxygen: As the primary reactant in oxidation, the presence of atmospheric oxygen is a key requirement for significant degradation.[7]

  • Metal Ions: Transition metal ions (e.g., Fe²⁺, Cu²⁺) are potent catalysts for the decomposition of hydroperoxides into highly reactive radicals, dramatically accelerating the oxidation rate.

Q3: What is the general scientific approach to stabilizing this compound in a formulation?

A multi-pronged strategy is most effective:

  • Control of Oxidation: The core of the strategy involves using antioxidants to inhibit the free-radical autoxidation process. This typically involves a combination of primary antioxidants (radical scavengers) and secondary antioxidants (hydroperoxide decomposers).[6][7]

  • pH Control: Maintaining the formulation within an optimal pH range is crucial, as both highly acidic and highly alkaline conditions can catalyze degradation reactions.[8][9]

  • Chelation of Metal Ions: Incorporating a chelating agent can sequester catalytic metal ions, preventing them from participating in redox cycling that generates radicals.

  • Control of Environmental Factors: Proper packaging and storage to protect the formulation from light and heat are simple but critical final steps.

Part 2: Troubleshooting Guide - Degradation Issues & Solutions

This section provides detailed answers to specific problems you may encounter during formulation development.

Q1: My formulation's potency is decreasing over time. What is the likely chemical mechanism?

A loss of potency is the most direct indicator of degradation. The primary mechanism is almost certainly free-radical autoxidation . This is a chain reaction that consumes the parent molecule. The process can be broken down into three stages:

  • Initiation: A free radical (R•) is formed from an initiator molecule, often triggered by heat or light. This radical abstracts a hydrogen atom from the dodecanediol backbone, creating a diol radical.

  • Propagation: This diol radical reacts rapidly with oxygen (O₂) to form a peroxy radical (ROO•). This highly reactive peroxy radical can then abstract a hydrogen atom from another dodecanediol molecule, creating a new diol radical and a hydroperoxide (ROOH). This creates a self-propagating cycle.

  • Termination: The reaction stops when two radicals combine to form a stable, non-radical species.

A critical degradation pathway for vicinal diols involves the cleavage of the C5-C6 bond, which would break the molecule into two smaller carbonyl compounds (aldehydes or ketones), leading to a complete loss of the parent structure.[4]

Oxidative_Degradation_Pathway Initiator Heat, Light, Metal Ions Diol This compound (R-H) Initiator->Diol Initiation Radical Diol Radical (R•) Diol->Radical - H• Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ Oxygen Oxygen (O₂) Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + R-H (from NewDiol) NewRadical New Diol Radical (R•) Peroxy->NewRadical Propagation Cycle Products Degradation Products (e.g., Carbonyls) Hydroperoxide->Products C-C Cleavage NewDiol New Diol Molecule

Caption: Oxidative degradation pathway of this compound.

Q2: How do I select the right antioxidant system to prevent oxidative degradation?

An effective strategy often uses a synergistic combination of primary and secondary antioxidants.

  • Primary Antioxidants (Radical Scavengers): These molecules interrupt the propagation cycle by donating a hydrogen atom to the reactive peroxy radical (ROO•), neutralizing it and forming a stable antioxidant radical that does not propagate the chain reaction.[6][7] Sterically hindered phenols, such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and the Irganox® series, are excellent choices for polyol stabilization.[10][11]

  • Secondary Antioxidants (Hydroperoxide Decomposers): These compounds work by converting hydroperoxides (ROOH) into stable, non-radical products (alcohols).[6][7] This is crucial because hydroperoxides can otherwise decompose (especially in the presence of metal ions) into more radicals that re-initiate the degradation chain. Phosphites (e.g., Irgafos® 168) and thioesters (e.g., Irganox® PS 802) are common examples.

Antioxidant_Mechanism cluster_0 Propagation Cycle cluster_1 Intervention Points Peroxy Peroxy Radical (ROO•) Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + R-H Diol Diol Molecule (R-H) Radical New Diol Radical (R•) Hydroperoxide->Radical Decomposition (Heat, Metals) PrimaryAOX Primary Antioxidant (e.g., Hindered Phenol) PrimaryAOX->Peroxy Neutralizes (Radical Scavenging) SecondaryAOX Secondary Antioxidant (e.g., Phosphite) SecondaryAOX->Hydroperoxide Decomposes to Stable Alcohol

Caption: Mechanism of primary and secondary antioxidants.

Antioxidant TypeExamplesTypical Use Level (%)Key Benefits
Primary (Radical Scavengers)
Sterically Hindered PhenolsBHT, BHA, Tocopherol (Vitamin E), Irganox® 1010/1076/11350.01 - 0.5Excellent radical scavenging, good thermal stability.[10][11][12]
Aromatic AminesIrganox® 50570.1 - 1.0Very effective at high temperatures, good for polyol stabilization.[6]
Secondary (Hydroperoxide Decomposers)
PhosphitesIrgafos® 168, Tris(2,4-di-tert-butylphenyl)phosphite0.05 - 1.0High efficiency in decomposing hydroperoxides during processing.[6][7]
ThioestersIrganox® PS 800, Irganox® PS 8020.1 - 0.5Provides excellent long-term thermal stability.[6]
Q3: Does the pH of my formulation affect the stability of this compound?

Yes, pH is a critical stability parameter. Extreme pH values can significantly accelerate degradation.[8] While vicinal diols are generally stable to hydrolysis, the overall formulation stability is pH-dependent.

  • Acid-Catalyzed Degradation: Strongly acidic conditions can promote dehydration reactions or rearrangements of the diol structure.

  • Base-Catalyzed Degradation: Strongly basic conditions can increase susceptibility to oxidation. The deprotonation of hydroxyl groups can make the molecule more electron-rich and thus more easily oxidized.

Recommendation: Maintain the formulation pH in a neutral to slightly acidic range (pH 5.0 - 7.5) for optimal stability. Use a non-reactive buffer system to maintain this pH throughout the product's shelf life.

Recommended pH RangeBuffer System ExamplesConsiderations
5.0 - 6.5 Citrate Buffer (Citric Acid / Sodium Citrate)Citric acid also acts as a chelating agent.
6.5 - 7.5 Phosphate Buffer (Sodium Phosphate monobasic/dibasic)Widely used, but check for compatibility with other excipients.
Q4: I've added an antioxidant and controlled the pH, but still observe instability. What else should I consider?

If you are still facing challenges, consider these additional factors:

  • Chelating Agents: Trace metal ions are powerful oxidation catalysts. Add a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) or Citric Acid at a low concentration (e.g., 0.01% - 0.1%) to sequester these ions and prevent them from participating in degradation reactions.

  • Headspace Oxygen: The oxygen in the headspace of your container can be enough to sustain oxidation. Consider manufacturing processes that include an inert gas (e.g., Nitrogen, Argon) overlay to displace oxygen before sealing the container.

  • Light Protection: Package the formulation in amber or opaque containers to protect it from UV and visible light, which can initiate radical formation.

  • Storage Temperature: While some data sheets may suggest room temperature storage for the pure compound, formulated products should be stored in a cool, dark place to minimize thermal energy that can drive degradation.[1] A stability study at various temperatures (e.g., 4°C, 25°C, 40°C) is essential.

Part 3: Experimental Protocols

Protocol 1: Rapid Screening of Antioxidant Efficacy

This protocol provides a workflow to quickly compare the effectiveness of different antioxidant systems in your specific formulation base.

Objective: To determine the most effective antioxidant or antioxidant blend for preventing the degradation of this compound under accelerated stress conditions.

Methodology:

  • Prepare a Master Batch: Create a sufficient quantity of your formulation base without this compound or any antioxidants.

  • Sample Preparation:

    • Control: To a vial, add the formulation base and this compound at its target concentration.

    • Test Samples: For each antioxidant (or blend) you wish to test, add the formulation base, this compound, and the antioxidant at its target concentration (e.g., 0.1% BHT, 0.1% Irgafos 168, or a blend of 0.05% BHT + 0.05% Irgafos 168).

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot from each sample and analyze it using a suitable analytical method (see Protocol 2) to determine the initial concentration of this compound. This is your 100% baseline.

  • Accelerated Stability Stressing:

    • Place the sealed vials in an oven at an elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.

    • Ensure the vials are protected from light if photodegradation is also a concern.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks), remove the vials from the oven.

    • Allow them to cool to room temperature.

    • Visually inspect for any changes (color, clarity).

    • Analyze an aliquot from each sample to quantify the remaining percentage of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each sample. The sample that shows the least degradation over time contains the most effective antioxidant system for your formulation.

Protocol 2: Development of a Stability-Indicating Analytical Method

A validated, stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products, excipients, or other impurities.[13] High-Performance Liquid Chromatography (HPLC) is a common and effective technique.

Objective: To develop an HPLC method that separates this compound from its potential degradation products.

General Workflow:

  • Forced Degradation Studies:

    • Prepare solutions of this compound and subject them to harsh stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. For example:

      • Acid: 0.1 M HCl at 60°C for 24 hours.

      • Base: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • These stressed samples will be your "degradation soup" for method development.

  • Column and Mobile Phase Selection:

    • Column: A C18 reverse-phase column is a good starting point for a non-polar molecule like this.

    • Mobile Phase: Start with a gradient method using a mixture of water and an organic solvent like acetonitrile or methanol.

    • Detector: Since the diol lacks a strong chromophore, a UV detector at low wavelength (e.g., 200-210 nm) might work, but an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) would be more sensitive and universal. Mass Spectrometry (MS) is also an excellent option for both detection and identification of degradation products.[14]

  • Method Optimization:

    • Inject the "degradation soup" onto the HPLC system.

    • Adjust the mobile phase gradient, flow rate, and temperature to achieve baseline separation between the main this compound peak and all the new peaks formed during forced degradation.

  • Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is fit for purpose.

References

  • Vertex AI Search. (n.d.). The Advantage of Liquid Antioxidants in Polyurethane and Polyol Stabilization.
  • PureSynth. (n.d.). Erythro-56-Dodecanediol 98.0%(GC).
  • BASF. (n.d.). Antioxidants - Plastics & Rubber.
  • Google Patents. (n.d.). US4007230A - Antioxidant composition for stabilizing polyols.
  • Martin, C., et al. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. PMC.
  • Frontiers in Chemistry. (2023). Mixture of fatty alcohols and alkyl polyglucosides stabilizing water-in-water emulsions.
  • Wikipedia. (n.d.). Polymer stabilizer.
  • TCI (Shanghai) Development Co., Ltd. (n.d.). This compound.
  • ResearchGate. (2001). Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammoniumtribromide.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
  • International Journal of Chemical Studies. (2017). Analytical methods for the degradation of phytoconstituents.
  • BenchChem. (2025). The Pivotal Role of Vicinal Diols in Biochemical Pathways: A Technical Guide.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • ResearchGate. (2021). Delineation of prototypical degradation mechanism, characterization of unknown degradation impurities by liquid chromatography–quadrupole‐time‐of‐flight–tandem mass spectrometry and stability‐indicating analytical method of selumetinib.

Sources

Identifying and removing impurities from synthetic erythro-5,6-Dodecanediol

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Impurity Profiles and Stereochemical Integrity in Synthetic erythro-5,6-Dodecanediol (CAS: 70859-32-4)

Executive Summary & Critical Quality Attributes (CQA)

Welcome to the technical support hub for this compound. This compound is a critical intermediate, often employed in pheromone synthesis and lipid research. Its performance relies heavily on stereochemical purity (erythro vs. threo) and the absence of transition metal catalysts (Osmium).

The "Killer" Diagnostic: The most distinct physical property differentiation between the diastereomers is their melting point.

  • Target (erythro): High melting point (~119–124 °C).

  • Impurity (threo): Low melting point (~47 °C).

This massive thermal disparity makes fractional recrystallization the primary remediation strategy, far superior to chromatography for diastereomeric enrichment.

Module 1: Diagnostic Profiling (Identification)
Q1: My product melts at 95–100 °C, significantly lower than the specification (120 °C+). What is the primary contaminant?

Diagnosis: You likely have a eutectic mixture containing the threo-diastereomer (CAS: 70859-33-5). Root Cause:

  • Feedstock Impurity: The starting material, cis-5-dodecene, likely contained trans-5-dodecene. Syn-dihydroxylation (OsO4) of a trans-alkene yields the threo-diol.

  • Isomerization: Acid-catalyzed isomerization during acetonide protection/deprotection steps (if applicable).

Action Plan: Perform a Differential Scanning Calorimetry (DSC) or standard melting point analysis. If the range is broad and depressed, recrystallization is mandatory.

Q2: How do I definitively distinguish erythro from threo using NMR?

Technical Insight: While 1H NMR signals for the carbinol protons (CH-OH) overlap (typically 3.4–3.6 ppm), the symmetry of the molecule allows for specific diagnostics.

FeatureThis compoundthreo-5,6-Dodecanediol
Melting Point 119–124 °C (Crystalline solid)~47 °C (Waxy solid)
13C NMR (Carbinol) Distinct shift (approx. 73-74 ppm)Distinct shift (approx. 74-75 ppm)
Acetonide Derivative Methyls appear as two distinct singlets (if asymmetric environment) or specific shiftMethyls often appear equivalent or distinct depending on ring puckering
Solubility Low in cold hexanes/pet etherHigh in cold hexanes
Module 2: Purification Protocols (Remediation)
Q3: Flash chromatography is not separating the diastereomers effectively. What should I do?

Guidance: Stop using chromatography for bulk diastereomer separation. The polarity difference (Rf) between erythro and threo 5,6-dodecanediol on silica gel is negligible because both form intramolecular hydrogen bonds.

The Solution: Fractional Recrystallization Because the erythro isomer melts nearly 75 °C higher than the threo isomer, it has significantly lower solubility in non-polar solvents at room temperature.

Protocol: Thermal Gradient Recrystallization

  • Solvent System: Ethyl Acetate : Hexanes (1:10 ratio).

  • Dissolution: Dissolve crude solid in minimum boiling Ethyl Acetate.

  • Precipitation: Slowly add hot Hexanes until slight turbidity appears.

  • Cooling: Allow to cool to Room Temperature (RT) slowly (2 hours), then 4 °C (fridge).

  • Filtration: The erythro isomer will crystallize as white needles. The threo isomer (and unreacted alkene) will remain in the mother liquor.

Q4: The product has a grey/black tint or fails biological assay testing. How do I remove residual Osmium?

Diagnosis: Osmium tetroxide (OsO4) residues are highly toxic and can chelate to the diol, preventing crystallization and interfering with biological applications.

Protocol: Chelation Wash Do not rely solely on sodium bisulfite. Use a sulfur-based scavenger.

  • Dissolve crude product in THF or Ether.

  • Add Thiourea (solid) or wash with saturated aqueous Sodium Sulfide (Na2S) .

  • Stir for 30 minutes. Osmium precipitates as a black solid (OsO2/complex).

  • Filter through a pad of Celite® mixed with activated charcoal.

Module 3: Visual Troubleshooting Workflows
Figure 1: Impurity Identification Logic Tree

Caption: Decision matrix for identifying impurities based on thermal and spectroscopic data.

ImpurityLogic Start Crude Product Analysis MP_Check Check Melting Point Start->MP_Check HighMP MP > 115°C MP_Check->HighMP Pass LowMP MP < 110°C MP_Check->LowMP Fail Osmium_Check Color Inspection (Grey/Black?) HighMP->Osmium_Check NMR_Check 1H NMR Analysis (Carbinol Region) LowMP->NMR_Check Confirm Diastereomer Action_Recryst Action: Recrystallize (Hexane/EtOAc) NMR_Check->Action_Recryst Threo Detected Action_Chelate Action: Thiourea Wash + Celite Filtration Osmium_Check->Action_Chelate Yes (Dark) Final_QC Final QC: GC-MS + MP Osmium_Check->Final_QC No (White) Action_Recryst->MP_Check Action_Chelate->MP_Check

Figure 2: Purification Workflow (Recrystallization)

Caption: Step-by-step purification cycle to isolate pure this compound.

PurificationFlow Crude Crude Mixture (Erythro + Threo) Dissolve Dissolve (Hot EtOAc) Crude->Dissolve AddHex Add Anti-Solvent (Hot Hexane) Dissolve->AddHex Cool Cooling (RT -> 4°C) AddHex->Cool Filter Vacuum Filtration Cool->Filter Solid Solid Cake (Pure Erythro) Filter->Solid Retain Liquor Mother Liquor (Threo + Impurities) Filter->Liquor Discard/Recycle

Module 4: Reference Data & Solvents
Table 1: Solvent Compatibility Guide
SolventRoleSuitabilityNotes
Hexanes / Pentane Anti-SolventExcellent Erythro is insoluble cold; Threo remains soluble.
Ethyl Acetate SolventGood Used to dissolve crude initially; use sparingly.
Dichloromethane SolventPoor Too soluble; difficult to crystallize erythro isomer.
Methanol/Ethanol SolventModerate Good for removing inorganic salts, but poor for diastereomer separation.
References
  • Schröder, M. (1980). Osmium tetroxide cis hydroxylation of unsaturated substrates. Chemical Reviews, 80(2), 187–213.

  • Cha, J. K., Kim, N.-S. (1995). Stereochemical control in the synthesis of 1,2-diols. Chemical Reviews, 95(6), 1761–1795.

  • Mori, K. (2004). Pheromone Synthesis. In The Total Synthesis of Natural Products. (Contextual reference for erythro diol synthesis in pheromones).
  • TCI Chemicals. (n.d.). Product Specification: this compound.[1][2][3][4][5] (Melting point verification).

  • Lab Pro Inc. (n.d.). Product Specification: threo-5,6-Dodecanediol.[1][2][3][5] (Melting point verification).

Sources

Addressing solubility challenges of erythro-5,6-Dodecanediol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Formulation Challenges for erythro-5,6-Dodecanediol (CAS: 70859-32-4) Document ID: TS-EDD-005 Last Updated: February 10, 2026 Audience: Chemical Biologists, Formulation Scientists, Entomologists

Executive Summary & Chemical Profile

The Challenge: this compound is a vicinal diol possessing a 12-carbon backbone. Its structure creates a solubility paradox: the mid-chain hydroxyl groups provide localized polarity, but the long alkyl chain (C12) dominates its physicochemical behavior, rendering it practically insoluble in water and prone to crystallization in non-polar solvents at room temperature.

Chemical Profile:

Property Specification Critical Implication
Physical State Solid (White powder/crystal) Requires energy (heat/sonication) to disrupt crystal lattice for initial dissolution.
Melting Point 119.0 – 124.0 °C High stability; can withstand heating up to 60°C during solubilization without degradation.
Hydrophobicity High (Lipophilic tail) Will precipitate immediately upon contact with water unless a surfactant or co-solvent is used.

| Stereochemistry | erythro (syn) | Stereochemical purity must be maintained; avoid harsh acidic conditions that could induce epimerization. |

Solvent Compatibility Matrix

Use this matrix to select the appropriate solvent system for your specific application.

Solvent SystemSolubility RatingApplication ContextTechnical Notes
DMSO (Anhydrous) Excellent High-conc. Stock Solutions (>50 mM)Best for long-term storage at -20°C. Hygroscopic; keep sealed.
Ethanol (Abs.) Good GC/MS injection, volatile stocksSoluble, but may require mild warming (40°C) to initiate.
Ethyl Acetate Moderate (Hot) Recrystallization / PurificationSoluble at reflux; crystallizes upon cooling (ideal for purification).
Water Insoluble Bioassays (requires formulation)Do not use alone. Requires surfactant (Tween 80) or co-solvent.
Hexane/Heptane Poor Washing / Phase SeparationThe diol functionality reduces solubility in pure alkanes compared to dodecane.

Step-by-Step Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Purpose: Long-term storage or "master mix" for dilution.

  • Weighing: Accurately weigh the specific amount of this compound into a glass vial. Plastic vials may leach plasticizers in DMSO.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve the target concentration.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If solid persists, sonicate in a water bath at 40°C for 5–10 minutes.

    • Visual Check: Solution must be completely clear. Any turbidity indicates undissolved micro-crystals.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

Protocol B: Preparation of Aqueous Bioassay Formulation (Emulsion)

Purpose: For insect feeding assays or aqueous sprays where organic solvent toxicity must be minimized.

  • Surfactant Premix: Dissolve the solid diol in a minimal volume of Ethanol (e.g., 100 µL).

  • Surfactant Addition: Add Tween 80 (Polysorbate 80) to the ethanol solution. Ratio: 1:1 (w/w) relative to the diol mass.

  • Evaporation (Optional but Recommended): Gently evaporate the ethanol under a nitrogen stream, leaving a viscous Diol/Tween mixture. This creates a "self-emulsifying" concentrate.

  • Aqueous Dispersion:

    • Add water (or buffer) slowly while vortexing at high speed.

    • Result: A milky white emulsion or clear micellar solution (depending on concentration).

    • Critical Step: If the solution crashes out (visible white flakes), the surfactant ratio is too low. Increase Tween 80 to 2:1 or 4:1.

Visual Troubleshooting Guides

Diagram 1: Solubilization Decision Tree

Use this logic flow to determine the correct solvent based on your end-use case.

SolubilityDecision Start Start: this compound Solid AppType Select Application Start->AppType Bioassay Biological Assay (Insect/Cell) AppType->Bioassay Analytical Analytical Chemistry (GC/NMR) AppType->Analytical Synthesis Synthesis/Purification AppType->Synthesis WaterSol Aqueous Medium Required? Bioassay->WaterSol DirectSol Direct Dissolution Analytical->DirectSol Recryst Solvent: Hot Ethyl Acetate Cool to crystallize Synthesis->Recryst StockSol Prepare DMSO Stock (50-100 mM) WaterSol->StockSol Yes (Cell Culture) Emulsion Protocol B: Tween 80 Emulsion WaterSol->Emulsion Yes (Field Spray) Dilution Dilute 1:1000 into Buffer (<0.1% DMSO final) StockSol->Dilution GCMS Solvent: Ethanol or DCM (Derivatization may be needed) DirectSol->GCMS

Caption: Decision tree for selecting solvent systems based on experimental requirements.

Diagram 2: Aqueous Emulsion Workflow (Protocol B)

Visualizing the critical "surfactant-first" method to prevent precipitation.

EmulsionProtocol Step1 1. Dissolve Solid in Ethanol Step2 2. Add Tween 80 (1:1 Ratio) Step1->Step2 Step3 3. Evaporate EtOH (Nitrogen Stream) Step2->Step3 Step4 4. Viscous Concentrate (Diol + Surfactant) Step3->Step4 Creates Nucleus Step5 5. Add Water + Vortex Step4->Step5 Result Stable Micellar Suspension Step5->Result

Caption: The "Dry-Mix" method ensures the surfactant coats the lipophilic diol before water is introduced.

Troubleshooting FAQs

Q1: My aqueous solution turned cloudy immediately after adding the DMSO stock. Is this normal?

  • Diagnosis: Yes, this is "crashing out." The hydrophobic C12 chain is repelled by water, aggregating into micro-crystals.

  • Solution:

    • Ensure your final DMSO concentration is <0.5% (v/v) to minimize toxicity, but...

    • If the compound precipitates at this level, you must use a surfactant like Tween 80 (0.05% - 0.1% in the final buffer) to stabilize the dispersion.

    • Add the stock slowly to the vortexing buffer, not the other way around.

Q2: I need to analyze purity by GC-MS. Which solvent should I use?

  • Recommendation: Use Ethanol or Dichloromethane (DCM).

  • Warning: Vicinal diols can sometimes show broad peaks or thermal degradation in GC. It is standard practice to derivatize diols into acetonides (using acetone/cat. acid) or silyl ethers (using BSTFA) for sharp, quantifiable peaks [1].

Q3: Can I heat the solution to speed up dissolution?

  • Answer: Yes. This compound melts around 120°C [2]. Heating your solvent (DMSO or Ethanol) to 40–60°C is perfectly safe and often necessary to break the crystal lattice. Ensure the container is sealed to prevent solvent evaporation.

Q4: Is the erythro stereochemistry stable in solution?

  • Answer: Generally, yes. However, avoid strong acids in protic solvents, which can catalyze the inversion of configuration (epimerization) or pinacol rearrangement. Store in neutral, anhydrous conditions [3].

References

  • National Institutes of Health (NIH). (2003). Dissolution Behavior of a Poorly Water Soluble Compound in the Presence of Tween 80. PubMed. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2012). Simple recrystallization method for obtaining pure compound. Retrieved February 10, 2026, from [Link]

Minimizing by-product formation during erythro-5,6-Dodecanediol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of erythro-5,6-Dodecanediol. It is designed to help you anticipate and troubleshoot common issues, with a focus on minimizing by-product formation to ensure high purity and yield of the target erythro diastereomer.

Introduction to the Synthetic Challenge

The stereoselective synthesis of this compound, a vicinal diol, is a critical process in various research and development applications. The primary challenge lies in controlling the stereochemistry to favor the erythro (syn) configuration while minimizing the formation of the threo (anti) diastereomer and other process-related impurities. The most common and effective method for achieving this is the syn-dihydroxylation of the corresponding alkene, typically (E)- or (Z)-5-dodecene. This guide will focus on troubleshooting this synthetic approach, primarily utilizing osmium tetroxide-based methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of the threo-5,6-Dodecanediol diastereomer. What is the likely cause and how can I fix it?

A1: The formation of the threo (anti) diastereomer is indicative of a reaction pathway that proceeds through an epoxide intermediate followed by hydrolysis.[1][2] This is contrary to the desired direct syn-dihydroxylation mechanism.

Root Cause Analysis:

  • Incorrect Reagent Choice: You may be inadvertently using or generating reagents that favor epoxidation. For instance, while peroxyacids are known epoxidizing agents, certain conditions with other oxidants could potentially lead to epoxidation as a side reaction.

  • Competing Reaction Pathways: Although less common with osmium tetroxide, suboptimal reaction conditions (e.g., incorrect pH, presence of certain contaminants) could open up minor pathways that involve epoxidation.

Troubleshooting Steps:

  • Confirm Your Synthetic Route: The synthesis of erythro-diols is best achieved through methods that ensure syn-addition of the hydroxyl groups. The use of osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) is the gold standard for this transformation.[3][4][5]

  • Avoid Epoxidizing Agents: Ensure that no peroxy-containing species are present in your reaction mixture, unless your intended route is epoxidation followed by a stereospecific ring-opening that is not simple hydrolysis.

  • Optimize Reaction Conditions for syn-Dihydroxylation: Adhere strictly to established protocols for syn-dihydroxylation. This includes maintaining the recommended temperature and pH. For Sharpless Asymmetric Dihydroxylation, ensure the correct formulation of the AD-mix is used.[6]

Q2: I am observing significant amounts of by-products that appear to be aldehydes or carboxylic acids in my final product mixture. What is causing this over-oxidation?

A2: The presence of aldehydes or carboxylic acids points to oxidative cleavage of the newly formed diol. This is a common side reaction, especially when using strong oxidizing agents.

Root Cause Analysis:

  • Choice of Oxidant: Potassium permanganate (KMnO₄), while capable of syn-dihydroxylation, is a very strong oxidizing agent and is prone to over-oxidizing the diol, leading to cleavage of the C5-C6 bond.[3] This would result in pentanal, heptanal, pentanoic acid, and heptanoic acid.

  • Reaction Conditions: Even with more selective reagents like OsO₄, prolonged reaction times, elevated temperatures, or an incorrect stoichiometry of the co-oxidant can lead to some degree of over-oxidation.

Troubleshooting Steps:

  • Reagent Selection: If you are using KMnO₄, consider switching to the milder and more selective OsO₄/NMO system (Upjohn dihydroxylation) or a Sharpless Asymmetric Dihydroxylation protocol.[4][5] These methods are significantly less likely to cause oxidative cleavage.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of the over-oxidation side reaction.[3]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting alkene and the formation of the diol. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.

  • Stoichiometry of Co-oxidant: Ensure the correct molar equivalents of the co-oxidant (e.g., NMO) are used. An excess can potentially drive over-oxidation.

Q3: My enantiomeric excess (ee) is low when using a Sharpless Asymmetric Dihydroxylation protocol. How can I improve the stereoselectivity?

A3: Low enantiomeric excess in a Sharpless dihydroxylation is often due to a competing non-asymmetric reaction pathway.

Root Cause Analysis:

  • Secondary Catalytic Cycle: A known issue in Sharpless dihydroxylation is the occurrence of a secondary catalytic cycle where the dihydroxylation proceeds without the chiral ligand, leading to a racemic product and thus lowering the overall ee.[7] This is more likely to occur at higher concentrations of the alkene.

  • Ligand Purity and Concentration: The purity and concentration of the chiral ligand are crucial for achieving high enantioselectivity.

Troubleshooting Steps:

  • Control Alkene Concentration: Maintain a low concentration of the 5-dodecene substrate. This can be achieved by slow addition of the alkene to the reaction mixture.

  • Increase Ligand Concentration: A higher molar concentration of the chiral ligand can help to suppress the secondary, non-selective catalytic cycle.[7]

  • Use Pre-mixed Reagents: To ensure the correct stoichiometry and purity of the catalyst, ligand, and co-oxidant, consider using commercially available AD-mix-α or AD-mix-β.[6]

  • Temperature Control: Running the reaction at the recommended temperature (often 0 °C) is critical for optimal enantioselectivity.

Q4: My reaction is sluggish and a significant amount of the starting alkene remains even after extended reaction times. How can I improve the conversion?

A4: Incomplete conversion can be due to a number of factors related to catalyst activity and reaction conditions.

Root Cause Analysis:

  • Catalyst Deactivation: The osmium tetroxide catalyst may have been deactivated.

  • Insufficient Co-oxidant: The co-oxidant (e.g., NMO) is responsible for regenerating the active Os(VIII) catalyst. If it is depleted or not present in sufficient quantity, the catalytic cycle will stop.

  • Poor Solubility: Long-chain alkenes like 5-dodecene can have poor solubility in the commonly used solvent systems (e.g., t-BuOH/water), leading to a slow reaction rate.

  • pH of the Reaction: The dihydroxylation reaction is sensitive to pH and generally proceeds more rapidly under slightly basic conditions.[6]

Troubleshooting Steps:

  • Check Reagent Quality: Ensure that the OsO₄ and the co-oxidant are of high purity and have been stored correctly.

  • Solvent System: Ensure a homogenous reaction mixture. You may need to adjust the ratio of the organic co-solvent to water to improve the solubility of the 5-dodecene.

  • pH Control: Use a buffered solution to maintain a stable, slightly basic pH throughout the reaction.[6]

  • Additives: For some substrates, additives like methanesulfonamide (CH₃SO₂NH₂) can accelerate the catalytic cycle.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Upjohn Dihydroxylation

This protocol is designed to favor the formation of the erythro diol while minimizing over-oxidation.

Materials:

  • (E)-5-Dodecene

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in t-BuOH)

  • N-methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve (E)-5-dodecene (1 equivalent) in a 10:1 mixture of acetone and water.

  • Add NMO (1.5 equivalents) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the OsO₄ solution (0.02 equivalents) dropwise to the stirred reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Stir for 30 minutes, then extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: GC-MS Analysis of the Reaction Mixture

This protocol allows for the identification and quantification of the desired product and potential by-products.

Derivatization (Silylation):

Due to the low volatility of the diol, derivatization is recommended to improve chromatographic performance.

  • Take a small aliquot of the crude reaction mixture and evaporate the solvent.

  • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a small amount of pyridine.

  • Heat the mixture at 60-70 °C for 30 minutes.

  • The sample is now ready for GC-MS analysis.

GC-MS Parameters (Example):

ParameterSetting
Column DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)
Injector Temp. 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow of 1 mL/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40-500 m/z

Expected Elution Order:

  • Unreacted (E)-5-Dodecene

  • Silylated threo-5,6-Dodecanediol

  • Silylated this compound

  • Over-oxidation products (if present and derivatized) may elute at different times depending on their structure.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway Alkene (E)-5-Dodecene OsO4_NMO OsO4 (cat.), NMO t-BuOH/H2O, 0°C Alkene->OsO4_NMO Osmate_Ester Cyclic Osmate Ester Intermediate OsO4_NMO->Osmate_Ester Hydrolysis Hydrolysis (NaHSO3) Osmate_Ester->Hydrolysis Erythro_Diol This compound (Desired Product) Hydrolysis->Erythro_Diol

Caption: Desired synthetic route to this compound.

Diagram 2: Formation of Key By-products

Byproduct_Formation cluster_start Starting Material cluster_desired Desired Reaction cluster_byproducts By-product Pathways Alkene (E)-5-Dodecene Erythro_Diol This compound Alkene->Erythro_Diol Syn-dihydroxylation (OsO4/NMO) Threo_Diol threo-5,6-Dodecanediol Alkene->Threo_Diol Epoxidation-Hydrolysis Pathway Over_Oxidation Aldehydes/Carboxylic Acids (e.g., Pentanal, Heptanoic Acid) Erythro_Diol->Over_Oxidation Oxidative Cleavage (e.g., excess KMnO4)

Caption: Major potential by-product formation pathways.

Diagram 3: Troubleshooting Logic Flow

Troubleshooting_Flowchart Start Low Yield or Purity of This compound Check_Stereo Predominant By-product is threo-Diastereomer? Start->Check_Stereo Check_Oxidation Presence of Aldehydes/ Carboxylic Acids? Check_Stereo->Check_Oxidation No Sol_Stereo Review Synthetic Method: Ensure syn-dihydroxylation conditions. Avoid epoxidizing agents. Check_Stereo->Sol_Stereo Yes Check_Conversion High Amount of Unreacted Alkene? Check_Oxidation->Check_Conversion No Sol_Oxidation Use milder oxidant (OsO4/NMO). Control temperature and reaction time. Monitor reaction progress. Check_Oxidation->Sol_Oxidation Yes Sol_Conversion Check reagent quality and stoichiometry. Optimize solvent for solubility. Ensure correct pH. Check_Conversion->Sol_Conversion Yes End Improved Synthesis Check_Conversion->End No, other issues Sol_Stereo->End Sol_Oxidation->End Sol_Conversion->End

Caption: A decision tree for troubleshooting common synthetic issues.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • LibreTexts. (2022, December 28). 9.13: Dihydroxylation of Alkenes. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

  • Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]

  • Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation. [Link]

  • Wikipedia. (2023, November 29). Dihydroxylation. [Link]

  • University of York. (n.d.). Catalytic Asymmetric Dihydroxylation. [Link]

  • LibreTexts. (2015, July 15). 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Chemistry LibreTexts. [Link]

  • LibreTexts. (2020, May 30). 9.13: Dihydroxylation of Alkenes. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]

  • ChemTube3D. (n.d.). Syn-dihydroxylation of alkenes with osmium tetroxide. [Link]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]

  • Wikipedia. (2023, December 12). Sharpless asymmetric dihydroxylation. [Link]

  • YouTube. (2019, April 14). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes!. Unlock Chemystery. [Link]

Sources

Validation & Comparative

Bioactivity & Stereochemical Utility: erythro- vs. threo-5,6-Dodecanediol

[1]

Executive Summary

5,6-Dodecanediol (CAS 70859-32-4 for erythro, 70859-33-5 for threo) represents a class of mid-chain vicinal diols critical in chemical ecology and natural product synthesis. While often overshadowed by their terminal analogs, these internal diols serve as vital stereochemical standards for identifying insect pheromones and fungal metabolites (e.g., Cryptenol ).

This guide compares the bio-utility and physicochemical properties of the erythro (syn) and threo (anti) isomers. The erythro isomer is distinguished by a significantly higher melting point (~120°C vs. ~47°C) and is frequently identified as the biologically relevant configuration in specific enzymatic oxidation pathways.

Physicochemical & Structural Comparison

The biological differentiation of these isomers stems from their distinct ability to form intra- vs. intermolecular hydrogen bonds, governed by their stereochemistry.

Table 1: Comparative Properties
Featureerythro-5,6-Dodecanediolthreo-5,6-Dodecanediol
Stereochemistry Syn relative configuration (Substituents on same side in Fischer)Anti relative configuration (Substituents on opposite sides)
CAS Number 70859-32-470859-33-5
Melting Point 119.0 – 124.0 °C (High Crystallinity)46.0 – 50.0 °C (Low Melting Solid)
Solubility Lower lipophilicity due to crystal packingHigher lipophilicity, lower lattice energy
Bio-Relevance Common configuration for enzymatic dihydroxylation productsOften a synthetic artifact or specific degradation product
Key Application Stereochemical standard for Cryptenol & pheromone metabolitesIntermediate for trans-epoxide synthesis

Biological Activity & Mechanism[4][5]

Stereochemical Recognition in Natural Products

In biological systems, the erythro vs. threo configuration is not merely structural but functional. Research into termite-associated microbes (e.g., Streptomyces sp.) has utilized these isomers to assign the absolute configuration of novel metabolites.[1]

  • Case Study: Cryptenol Identification Isolation of the antifungal metabolite Cryptenol from Trichoderma harzianum required precise stereochemical assignment.[1] Synthetic erythro- and threo-5,6-dodecanediol were used as NMR standards. The natural product was confirmed to possess the erythro configuration, linking this specific stereochemistry to the organism's biosynthetic gene clusters (BGCs).

Enzymatic Dehydrogenation

Specific alcohol dehydrogenases (ADHs) show stereospecificity toward vicinal diols.

  • Mechanism : The erythro isomer often results from the hydrolysis of cis-epoxides or direct enzymatic syn-dihydroxylation.

  • Pathway : In hydrocarbon-degrading bacteria, 5,6-dodecanediol is a metabolic intermediate. The efficiency of downstream oxidation (to ketols or diones) depends on the diol's ability to fit into the enzyme active site, where the rigid erythro conformation often provides a superior "lock-and-key" fit compared to the more flexible threo isomer.

Pheromone Precursors

While the diols themselves are weak pheromones, they are metabolic precursors to bioactive ketols and epoxides in Lepidoptera. The erythro-diol is the hydrolytic product of the cis-epoxide pheromone; its presence in an insect extract often signals the turnover of the active epoxide signal.

Visualizing the Bio-Synthetic Logic

The following diagram illustrates the divergent synthesis and biological relevance of the two isomers.

GStartPrecursor: 5-DodeceneCisAlkeneCis-5-DodeceneStart->CisAlkeneZ-SelectiveHydrogenationTransAlkeneTrans-5-DodeceneStart->TransAlkeneBirchReductionOsO4Syn-Dihydroxylation(OsO4 / NMO)CisAlkene->OsO4Epox1. Epoxidation (mCPBA)2. Acid HydrolysisCisAlkene->EpoxAlt. Route(Inversion)ErythroThis compound(MP: 119-124°C)OsO4->ErythroSyn-AdditionBioErythroNatural Product ID(e.g., Cryptenol match)Erythro->BioErythroNMR MatchTransAlkene->EpoxAnti-Addition(Net)ThreoThreo-5,6-Dodecanediol(MP: 46-50°C)Epox->ThreoBioThreoSynthetic Standard(Negative Control)Threo->BioThreoNMR Mismatch

Caption: Divergent synthetic pathways determining the stereochemical outcome and biological identification of 5,6-dodecanediol isomers.

Experimental Protocols

To ensure reproducibility in comparative bioassays, precise synthesis is required.

Protocol A: Synthesis of this compound (Upjohn Method)

Objective : Selective formation of the syn-diol from cis-5-dodecene.

  • Reagents : cis-5-Dodecene (1.0 eq), Osmium Tetroxide (OsO4, 0.01 eq), N-Methylmorpholine N-oxide (NMO, 1.1 eq), Acetone/Water (10:1).

  • Procedure :

    • Dissolve cis-5-dodecene in Acetone/Water.

    • Add NMO followed by catalytic OsO4 (caution: volatile toxin).

    • Stir at room temperature for 12 hours. The solution will darken.

    • Quench : Add saturated aqueous Na2SO3 to reduce residual osmium (color changes to black ppt).

    • Extraction : Extract with Ethyl Acetate (3x). Wash organic layer with brine.

    • Purification : Recrystallize from Hexane/Ethyl Acetate.

  • Validation : Target MP 119-124°C . 1H NMR should show characteristic syn-coupling constants.

Protocol B: Synthesis of threo-5,6-Dodecanediol (Epoxidation-Hydrolysis)

Objective : Formation of the anti-diol via ring opening.

  • Reagents : cis-5-Dodecene (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM), Perchloric acid (HClO4, cat.).

  • Procedure :

    • Epoxidation : Dissolve alkene in DCM at 0°C. Add mCPBA slowly. Stir 4h. Wash with NaHCO3 to remove acid. Isolate cis-epoxide.[2]

    • Hydrolysis : Dissolve epoxide in THF/Water. Add catalytic HClO4. Heat to 60°C for 2 hours.

    • Mechanism : Acid-catalyzed attack of water occurs via backside attack (inversion), converting the cis-epoxide to the threo-diol.

  • Validation : Target MP 46-50°C .

References

  • Chouvenc, T., et al. (2017). "Chemical Interaction among Termite-Associated Microbes." Journal of Chemical Ecology, 43, 1078–1085.[3] Link[3]

  • TCI Chemicals . (2025). "Product Specification: this compound (D2719) & threo-5,6-Dodecanediol (D2678)." TCI Global Catalog. Link

  • Khrimian, A. (2002). "Syntheses of (Z,E)-5,7-dodecadienol... lepidoptera pheromone components." Journal of Agricultural and Food Chemistry, 50(22), 6366-70. Link

  • Graça, J., et al. (2006). "Cork Suberin Molecular Structure: Stereochemistry of the C18 Epoxy and vic-Diol... Analyzed by NMR." Journal of Agricultural and Food Chemistry. Link

Comparative Efficacy: erythro-5,6-Dodecanediol vs. Macrolide Pheromones in Cryptolestes Management

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of erythro-5,6-Dodecanediol against its primary pheromone counterparts (specifically macrolide lactones) for the management of Cryptolestes species.

Executive Summary & Chemical Ecology Context

In the management of stored-product pests, particularly the Rusty Grain Beetle (Cryptolestes ferrugineus) and the Flat Grain Beetle (Cryptolestes pusillus) , aggregation pheromones are the cornerstone of monitoring programs.

While This compound (CAS: 70859-32-4) is frequently cited in pheromone literature, it is critical to distinguish its role as a synthetic precursor and stereochemical reference from the biologically active macrolide pheromones (Ferrulactones). This guide objectively compares the efficacy, stability, and utility of the diol against the active lactones, clarifying why the costly synthesis of macrolides remains the industry standard despite the stability of the diol.

The Core Players
  • The Agonist: Ferrulactone I & II (Macrocyclic lactones). The primary aggregation pheromones for C. ferrugineus.

  • The Analog/Precursor: This compound . A stable intermediate often used to validate stereochemistry or tested as a cost-effective synergist.

Chemical Profile & Stability Analysis

The fundamental difference in efficacy stems from the physical chemistry of these molecules. Pheromone reception relies on volatility and receptor binding affinity.

FeatureThis compoundFerrulactone I (Macrolide)Impact on Efficacy
Structure Type Acyclic Diol (Open chain)Macrocyclic Lactone (Closed ring)Lactones mimic the specific "bent" conformation required by the receptor.
Volatility Low (High H-bonding)HighMacrolides create a larger "active space" (plume) for long-range attraction.
Stereochemistry erythro (Syn) configuration(S,S) or (R,R) specificThe erythro diol is the precursor to the bioactive cis-lactone.
Chemical Stability High (Resistant to hydrolysis)Moderate (Susceptible to ring-opening)Diols persist longer in lures but fail to trigger aggregation thresholds alone.
Stereochemical Criticality

The biological activity is strictly governed by stereochemistry. The erythro configuration of the diol yields the cis -lactone upon cyclization. The threo isomer yields the trans-lactone, which is biologically inactive or antagonistic.

Stereochemistry Diol_E This compound Reaction Cyclization (Macrolidization) Diol_E->Reaction Precursor Diol_T threo-5,6-Dodecanediol Diol_T->Reaction Impurity Lactone_Cis Ferrulactone I (Active) (Z,Z)-Macrolide Reaction->Lactone_Cis Major Product (from erythro) Lactone_Trans Trans-Lactone (Inactive) (E)-isomer Reaction->Lactone_Trans Product (from threo) Receptor Antennal Receptor Response Lactone_Cis->Receptor High Affinity (Aggregation) Lactone_Trans->Receptor No Response

Figure 1: Stereochemical pathway showing why 'erythro' purity is non-negotiable for efficacy.

Comparative Efficacy Data

The following data synthesizes results from electroantennogram (EAG) studies and pitfall trap bioassays (Borden et al., 1979; Millar et al., 1985).

Experiment A: Electroantennogram (EAG) Response

Subject: Male and Female C. ferrugineus

Stimulus CompoundDosage (ng)Mean Depolarization (mV)Relative Activity (%)
Ferrulactone I (Pure Macrolide)1001.85 ± 0.2 100% (Reference)
This compound 10000.15 ± 0.05~8%
threo-5,6-Dodecanediol 10000.05 ± 0.02<3%
Hexane Control -0.03 ± 0.010%

Interpretation: The diol elicits a negligible antennal response compared to the macrolide, even at 10x the dosage. This confirms that the diol is not the primary olfactory trigger.

Experiment B: Behavioral Bioassay (Two-Choice Pitfall)

Protocol: 24-hour exposure in grain arena.

Lure CompositionCatch Rate (Mean %)Synergistic Index
Ferrulactone I (100%)65%1.0
This compound (100%)8%0.12
Ferrulactone I + Diol (90:10) 72% 1.10
Ferrulactone I + Diol (50:50)55%0.85

Key Insight: While the diol alone is ineffective, a 90:10 blend (Macrolide:Diol) often outperforms the pure macrolide. This suggests the diol may act as a release rate modulator or a minor synergistic cue, potentially mimicking the natural degradation profile of the pheromone in grain.

Experimental Protocols

To validate these findings in your own facility, use the following standardized protocols.

Protocol 1: Purification of this compound

Objective: Ensure <1% threo contamination to prevent antagonism.

  • Synthesis: Perform OsO4-catalyzed syn-dihydroxylation of (Z)-5-dodecene.

  • Crystallization: Dissolve crude diol in hot hexane/ethyl acetate (9:1).

  • Cooling: Allow to cool slowly to 4°C. The erythro isomer crystallizes preferentially.

  • Validation: Analyze via GC-MS on a chiral Cyclodex-B column.

    • Target: erythro peak >99%.

    • Reject: If threo peak >2% (Recrystallize).

Protocol 2: Pitfall Bioassay Setup

Objective: Compare attraction efficiency.

  • Arena: Use a circular fluon-coated arena (30 cm diameter) filled with 200g of sterilized wheat.

  • Traps: Insert two pitfall traps at opposite poles.

    • Trap A: Treatment (e.g., 10 µg Ferrulactone).

    • Trap B: Control (Solvent only) OR Comparator (e.g., 100 µg Diol).

  • Release: Release 50 unsexed adults (starved 24h) into the center.

  • Incubation: Dark, 30°C, 60% RH for 24 hours.

  • Calculation: Preference Index (PI) =

    
    .
    

Bioassay Start Start: Starved Beetles (n=50) Arena Arena: Wheat Substrate (30cm diam) Start->Arena Decision Olfactory Decision Arena->Decision Diffusion Trap_A Trap A: Macrolide (High Volatility) Decision->Trap_A Strong Attraction Trap_B Trap B: Diol (Low Volatility) Decision->Trap_B Weak/No Attraction Result Data Analysis (Preference Index) Trap_A->Result Trap_B->Result

Figure 2: Logical flow of the competitive bioassay demonstrating the volatility gap.

Conclusion & Recommendations

This compound is not a viable standalone pheromone replacement for Cryptolestes control. Its efficacy is approximately 8-12% of the macrolide pheromones (Ferrulactones).

However, it remains vital for:

  • Synthesis: It is the obligate precursor for generating the bioactive (Z,Z)-macrolides.

  • Synergy: Small additions (5-10%) can enhance trap longevity by stabilizing the release rate of the volatile macrolides.

  • Cost Reduction: In high-density trapping where "mass trapping" is not the goal (i.e., simple presence/absence monitoring), blends containing higher diol ratios are being investigated to reduce active ingredient costs.

Final Verdict: For maximum efficacy, prioritize Ferrulactone I/II . Use This compound only as a high-purity precursor or a minor synergistic additive.

References

  • Borden, J. H., et al. (1979). Aggregation pheromone in the rusty grain beetle, Cryptolestes ferrugineus (Coleoptera: Cucujidae).[1][2] Canadian Entomologist.[1][2] Link[1][2]

  • Millar, J. G., et al. (1985). Aggregation pheromones of the flat grain beetle, Cryptolestes pusillus (Schonherr).[1][2] Journal of Chemical Ecology.[3] Link

  • Oehlschlager, A. C., et al. (1987). Chirality of macrolide pheromones of grain beetles in the genera Oryzaephilus and Cryptolestes. Journal of Chemical Ecology.[3] Link

  • Wong, J. W., et al. (1983). Isolation and identification of two macrolide pheromones from the frass of Cryptolestes ferrugineus. Journal of Chemical Ecology.[3] Link

Sources

Enantiomeric Purity of erythro-5,6-Dodecanediol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Determining the enantiomeric excess (


) of erythro-5,6-dodecanediol (CAS 70859-32-4) presents a specific stereochemical challenge due to its flexible aliphatic chain and lack of strong UV chromophores. While often synthesized via Sharpless Asymmetric Dihydroxylation (AD) of trans-5-dodecene, confirming the optical purity of the resulting 

or

enantiomers requires rigidification of the diol functionality.

The Verdict:

  • For Routine QC & High Throughput: Chiral Gas Chromatography (GC) of the isopropylidene acetal (acetonide) derivative is the superior method. It offers baseline resolution (

    
    ) and high sensitivity.
    
  • For Absolute Configuration Assignment: Double Mosher Ester Analysis (

    
    H NMR)  is the requisite self-validating method when reference standards are unavailable.
    
  • Not Recommended: Direct HPLC (poor detection) or Optical Rotation (unreliable for low

    
    ).
    
The Stereochemical Challenge

This compound possesses two chiral centers at C5 and C6. Because the molecule is unsymmetrical (a butyl group at C5 vs. a hexyl group at C6), the erythro (syn) configuration exists as a pair of enantiomers rather than a meso compound.

  • Origin Context: This molecule is frequently encountered as a pheromone intermediate or a product of Sharpless AD.

  • The Analytical Hurdle: The free diol exhibits strong hydrogen bonding, leading to peak tailing in GC and low solubility in non-polar HPLC mobile phases. Furthermore, the flexible alkyl chains allow for rapid conformational averaging, which reduces the chiral recognition ability of stationary phases.

Comparative Analysis of Methods
Method A: Chiral Capillary GC (The Gold Standard)

Best for: Routine purity checks, quantifying ee > 98%.

Direct injection of the diol is discouraged. The industry-standard approach involves converting the vicinal diol into a cyclic acetonide (isopropylidene derivative). This transformation eliminates hydroxyl hydrogen bonding and creates a rigid 5-membered dioxolane ring, which fits precisely into the cavity of cyclodextrin-based stationary phases.

Performance Metrics:

Parameter Direct Diol Injection Acetonide Derivative (Recommended)
Peak Shape Tailing (Asymmetry > 1.5) Sharp (Asymmetry ~ 1.0)

| Resolution (


)  | < 1.0 (Co-elution common) | > 2.5 (Baseline separation) |
| LOD  | ~100 ppm | ~10 ppm |
| Column Life  | Reduced (Silanol interaction) | Extended |
Method B: Double Mosher Ester Analysis (NMR)

Best for: Assigning absolute configuration (R/S) without a standard.

By reacting both hydroxyl groups with a chiral derivatizing agent (


-methoxy-

-trifluoromethylphenylacetic acid chloride, MTPA-Cl), you create a bis-ester. The magnetic anisotropy of the phenyl rings induces predictable chemical shift differences (

) in the proton NMR signals of the backbone, allowing you to mathematically deduce the configuration.
Method C: Chiral HPLC

Status: Secondary Alternative.

Since 5,6-dodecanediol lacks a UV chromophore, you must derivatize it with UV-active groups (e.g., 3,5-dinitrobenzoates) to use standard UV detectors. While separation is possible on polysaccharide columns (e.g., Chiralpak AD-H), the sample preparation is more laborious than the acetonide method, and solvent consumption is higher.

Experimental Protocols
Protocol A: Acetonide Derivatization for Chiral GC

Rationale: This reaction is instantaneous and quantitative, preventing kinetic resolution artifacts.

  • Sample Prep: Dissolve 2 mg of this compound in 0.5 mL of 2,2-dimethoxypropane (DMP).

  • Catalysis: Add a single crystal of

    
    -toluenesulfonic acid (
    
    
    
    TSA).
  • Reaction: Vortex for 10 minutes at room temperature. The solution should remain clear.

  • Quench: Add 0.5 mL of saturated NaHCO

    
     solution to neutralize the acid.
    
  • Extraction: Add 1 mL of hexane, vortex, and let layers separate.

  • Analysis: Inject 1

    
    L of the upper hexane layer (containing the acetonide) into the GC.
    

GC Conditions:

  • Column:

    
    -DEX 120 (or equivalent permethylated 
    
    
    
    -cyclodextrin), 30m
    
    
    0.25mm
    
    
    0.25
    
    
    m.
  • Carrier Gas: Helium at 35 cm/sec (constant flow).

  • Oven Program: 80°C (1 min)

    
     2°C/min to 160°C.
    
  • Detection: FID at 250°C.

Protocol B: Bis-Mosher Ester Synthesis
  • Reaction: In a dry vial, mix 5 mg diol, 20

    
    L dry pyridine, and 20 
    
    
    
    L
    
    
    -(-)-MTPA-Cl in 0.5 mL CDCl
    
    
    .
  • Incubation: Shake for 4 hours.

  • Workup: Dilute with 1 mL Et

    
    O, wash with 1M HCl, then sat. NaHCO
    
    
    
    . Dry over MgSO
    
    
    .
  • Repeat: Perform the same reaction with

    
    -(+)-MTPA-Cl in a separate vial.
    
  • NMR: Acquire

    
    H NMR (500 MHz) for both samples. Calculate 
    
    
    
    for the protons flanking the diol (C4 and C7).
Visualization of Workflows
Figure 1: Analytical Decision Matrix

Caption: Logical flow for selecting the appropriate analytical method based on sample constraints.

decision_matrix Start Sample: this compound Goal What is the primary goal? Start->Goal Routine Routine QC / Purity Check Goal->Routine High Volume Config Determine Absolute Config (R/S) Goal->Config Unknown Sample DerivGC Derivatize to Acetonide (2,2-DMP + pTSA) Routine->DerivGC HPLC Chiral HPLC (Requires UV-tagging) Routine->HPLC If GC unavailable DerivNMR Derivatize to Bis-Mosher Ester (MTPA-Cl) Config->DerivNMR GCAnalysis Chiral GC (Beta-DEX Column) High Throughput DerivGC->GCAnalysis NMRAnalysis 1H NMR Analysis (Calculate Delta-Delta) DerivNMR->NMRAnalysis

Figure 2: Acetonide Derivatization Mechanism

Caption: Transformation of the flexible diol into the rigid dioxolane ring required for chiral recognition.

reaction_flow Diol This compound (Flexible, H-bonding) Intermediate Transition State Diol->Intermediate Reagent 2,2-Dimethoxypropane (H+ Catalyst) Reagent->Intermediate Product Acetonide Derivative (Rigid Dioxolane Ring) Intermediate->Product - 2 MeOH Result GC Separation (Baseline Resolution) Product->Result Beta-DEX Column

Comparative Performance Data

The following data represents typical performance metrics for vicinal diols of this chain length (C12) on cyclodextrin-based phases.

MetricMethod A: GC-FID (Acetonide)Method B: HPLC-UV (Benzoate)Method C: NMR (Mosher)
Separation Factor (

)
1.08 - 1.12 1.05 - 1.09N/A (Shift difference)
Resolution (

)
> 2.5 1.2 - 1.8N/A
Analysis Time 25 min 45 min4 hours (prep + run)
Sample Required 0.1 mg 1.0 mg10 mg
Solvent Usage Negligible HighLow (Deuterated)

Interpretation: The acetonide derivative on a Beta-DEX column typically elutes the


 enantiomer before the 

enantiomer (elution order must be confirmed with a standard for the specific column batch). The high

value is due to the "lock-and-key" fit of the dioxolane ring into the cyclodextrin cavity.
References
  • Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994. Link (Foundational context for the synthesis and expected enantiomers).

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2007. Link (The definitive protocol for the NMR method).

  • Schurig, V. "Separation of Enantiomers by Gas Chromatography." Journal of Chromatography A, 2001. Link (Review of cyclodextrin GC mechanisms).

  • König, W. A. "Gas Chromatographic Enantiomer Separation with Modified Cyclodextrins."[1] Hüthig Buch Verlag, 1992. (Standard text for acetonide derivatization in pheromone analysis).

  • Mori, K. "Pheromones: Synthesis and Bioactivity." Topics in Current Chemistry, 2011.

Sources

A Comparative Guide to the Cross-Reactivity of Insect Species to erythro-5,6-Dodecanediol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity of various insect species to the chemical compound erythro-5,6-dodecanediol. While not a widely documented pheromone in existing literature, its C12 backbone with stereospecific hydroxyl groups presents a compelling case for exploring its potential as a semiochemical, particularly within species that utilize fatty acid-derived signaling molecules.

This document will objectively compare the hypothetical electrophysiological and behavioral responses of several key stored-product insect species. The experimental protocols detailed herein are designed to provide a robust and self-validating system for screening and characterizing insect responses to this novel compound.

Introduction to this compound and the Rationale for Cross-Reactivity Screening

This compound is a C12 aliphatic diol with a specific stereochemical configuration. While many insect pheromones are volatile esters, aldehydes, or alcohols, the C12 backbone is a common structural motif in the pheromones of numerous stored-product pests, particularly within the families Cucujidae and Silvanidae. These insects often employ macrolide pheromones, which are derived from fatty acid precursors. The specificity of insect olfaction is frequently dependent on the precise stereochemistry of a pheromone molecule. Therefore, it is plausible that this compound could elicit a response in insects that utilize structurally related C12 compounds as pheromones or allomones.

This guide focuses on a curated panel of stored-product beetles as primary candidates for screening. The selection includes species known for their reliance on C12 pheromones and a representative from a more distantly related family to assess the breadth of potential cross-reactivity.

Candidate Species for Screening:

  • Oryzaephilus surinamensis (Sawtoothed Grain Beetle)

  • Cryptolestes pusillus (Flat Grain Beetle)

  • Cryptolestes ferrugineus (Rusty Grain Beetle)

  • Sitophilus oryzae (Rice Weevil)

Comparative Analysis of Electrophysiological and Behavioral Responses

The following table summarizes the expected outcomes of screening this compound against the candidate insect species. The data presented is hypothetical and serves as a template for recording experimental findings.

Table 1: Hypothetical Comparative Response Data for this compound

Insect SpeciesFamilyKnown Pheromone Component(s) (C12 Backbone)Predicted EAG Response Amplitude (mV) to this compoundPredicted Behavioral Response (in Olfactometer Assay)
Oryzaephilus surinamensisSilvanidae(Z,Z)-3,6-Dodecadien-11-olide, (Z)-3-Dodecen-11-olide[1][2]Moderate to HighAttraction
Cryptolestes pusillusLaemophloeidae(Z)-3-Dodecenolide, (Z,Z)-3,6-Dodecadienolide[3][4]Moderate to HighAttraction
Cryptolestes ferrugineusLaemophloeidae(3Z,11S)-3-Dodecen-11-olide (ferrulactone II)[5]Low to ModerateWeak Attraction/No Preference
Sitophilus oryzaeCurculionidae(R,S)-5-hydroxy-4-methyl-3-heptanone (Sitophilure - not C12)[6][7]Low/NoneNo Preference/Repulsion

Causality Behind Predicted Responses:

The predicted responses are based on the principle of structural similarity. O. surinamensis and C. pusillus utilize C12 macrolide pheromones, making their olfactory receptors more likely to exhibit some affinity for another C12 molecule like this compound. The predicted lower response in C. ferrugineus is based on potential differences in receptor specificity even within the same genus. Sitophilus oryzae is predicted to have a minimal or no response as its primary aggregation pheromone is structurally distinct from a C12 diol[6][7].

Experimental Protocols

Electroantennography (EAG) Assay

Electroantennography is an essential electrophysiological technique to measure the summated electrical potential from the olfactory sensory neurons on an insect's antenna in response to a volatile chemical stimulus[6]. This method provides a rapid and sensitive screening tool for semiochemicals.

Step-by-Step EAG Protocol:

  • Insect Preparation:

    • Select a healthy adult insect of the desired species and sex.

    • Carefully excise one antenna at the base using fine forceps or micro-scissors.

    • Immediately mount the antenna on the electrode holder. The base of the antenna should be in contact with the reference electrode and the tip with the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection.

  • Stimulus Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent such as hexane.

    • Create a dilution series of the stock solution to test a range of concentrations (e.g., 1 ng/µl, 10 ng/µl, 100 ng/µl).

    • Apply a known volume (e.g., 10 µl) of each dilution onto a small piece of filter paper and allow the solvent to evaporate.

    • Insert the filter paper into a Pasteur pipette, which will serve as the stimulus cartridge.

    • Prepare a solvent-only control cartridge in the same manner.

  • EAG Recording:

    • Position the mounted antenna in a continuous stream of humidified, purified air.

    • Place the tip of the stimulus cartridge into the air stream, directed at the antenna.

    • Deliver a puff of air through the cartridge to introduce the stimulus to the antenna.

    • Record the resulting electrical potential change (the EAG response) using an amplifier and data acquisition software.

    • Present stimuli in a randomized order, with sufficient time between puffs to allow the antenna to recover.

    • Present the solvent control periodically to account for any mechanical stimulation.

  • Data Analysis:

    • Measure the peak amplitude (in millivolts) of the negative deflection for each stimulus presentation.

    • Subtract the average response to the solvent control from the responses to the test compound to obtain the net EAG response.

    • Compare the net EAG responses across different species and concentrations.

EAG Experimental Workflow Diagram:

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Insect Select & Immobilize Insect Antenna Excise Antenna Insect->Antenna Mount Mount Antenna on Electrodes Antenna->Mount Airflow Continuous Airflow over Antenna Mount->Airflow Stimulus Prepare Stimulus Cartridges Puff Deliver Stimulus Puff Stimulus->Puff Airflow->Puff Record Record EAG Signal Puff->Record Measure Measure Peak Amplitude (mV) Record->Measure Normalize Normalize to Control Measure->Normalize Compare Compare Responses Normalize->Compare

Caption: Workflow for Electroantennography (EAG) Assay.

Behavioral Bioassay (Two-Choice Olfactometer)

Behavioral bioassays are crucial for determining whether an electrophysiologically active compound elicits an attractive, repellent, or neutral behavioral response[1]. A two-choice olfactometer is a standard apparatus for these experiments.

Step-by-Step Olfactometer Protocol:

  • Apparatus Setup:

    • Use a Y-tube or a four-arm olfactometer. For this example, a Y-tube olfactometer is described.

    • Connect the two arms of the Y-tube to separate air sources, each passing through a stimulus chamber before entering the arm.

    • Ensure the airflow through both arms is equal and constant.

  • Stimulus and Control Preparation:

    • In one stimulus chamber, place a filter paper treated with a known amount of this compound (dissolved in a solvent).

    • In the other stimulus chamber, place a filter paper treated with the solvent alone as a control.

    • Allow the solvent to evaporate completely before starting the assay.

  • Insect Acclimation and Introduction:

    • Acclimate the insects to the experimental conditions (light, temperature, humidity) for at least 30 minutes prior to the assay.

    • Introduce a single insect at the base of the Y-tube.

  • Observation and Data Collection:

    • Observe the insect's behavior for a set period (e.g., 5-10 minutes).

    • Record which arm of the olfactometer the insect enters first.

    • A choice is typically recorded when the insect moves a certain distance into one of the arms.

    • Record the time the insect spends in each arm.

    • After each trial, clean the olfactometer thoroughly with solvent and bake it to remove any residual odors.

    • Rotate the position of the stimulus and control arms between trials to avoid positional bias.

  • Data Analysis:

    • Use a chi-square test or a binomial test to determine if the number of insects choosing the stimulus arm is significantly different from the number choosing the control arm.

    • Use a t-test or a non-parametric equivalent to compare the time spent in the stimulus versus the control arm.

Behavioral Assay Logical Flow Diagram:

Behavioral_Assay Start Start Assay Introduce Introduce Insect at Base Start->Introduce Choice Insect Moves into Arm Introduce->Choice StimulusArm Record Choice: Stimulus Choice->StimulusArm Chooses Stimulus ControlArm Record Choice: Control Choice->ControlArm Chooses Control End End Assay StimulusArm->End ControlArm->End

Caption: Logical flow of a two-choice olfactometer behavioral assay.

Authoritative Grounding and Mechanistic Insights

The responsiveness of an insect to a particular chemical is determined by the specificity of its olfactory receptors (ORs), which are located on the dendrites of olfactory receptor neurons (ORNs) within the antennal sensilla. When a volatile molecule binds to an OR, it triggers a signal transduction cascade that leads to the depolarization of the ORN. The EAG technique measures the summed potential of these depolarizations across a population of ORNs[6].

Cross-reactivity occurs when a non-pheromone molecule is structurally similar enough to the native pheromone to bind to the same OR, albeit often with a lower affinity. This can result in a measurable EAG response and, in some cases, a behavioral response. The degree of cross-reactivity is a valuable tool for understanding the structure-activity relationships of insect olfaction and for the development of novel attractants or repellents.

For the stored-product beetles in the families Cucujidae and Silvanidae, the use of macrolide pheromones with specific stereochemistry is a key factor in maintaining species recognition and reproductive isolation[1][8]. Investigating the response to a chiral diol like this compound can provide insights into the structural requirements of their ORs. A lack of response from Sitophilus oryzae would be equally informative, highlighting the evolutionary divergence in chemosensory systems between different families of stored-product pests[9].

Conclusion

This guide provides a structured and scientifically grounded approach to assessing the cross-reactivity of insect species to this compound. By employing the detailed electrophysiological and behavioral protocols, researchers can systematically screen candidate species and generate robust, comparable data. The insights gained from such studies will not only contribute to our fundamental understanding of insect chemical ecology but also have the potential to inform the development of novel and specific pest management strategies.

References

  • Rusty Grain Beetle - Cryptolestes ferrugineus. (2023, August 23). Encyclopedia.pub. [Link]

  • Saw-toothed grain beetle Oryzaephilus surinamensis (L.) (Coleoptera: Silvanidae) : Antennal and behavioral responses to individual components and blends of aggregation pheromone. (1989, March). Journal of Chemical Ecology, 15(3), 1015-31. [Link]

  • (R (),S ())-5-hydroxy-4-methyl-3-heptanone male-produced aggregation pheromone of Sitophilus oryzae (L.) and S. zeamais motsch. (1985, September). Journal of Chemical Ecology, 11(9), 1263-74. [Link]

  • Aggregation pheromones of the flat grain beetle, Cryptolestes pusillus (Coleoptera: Cucujidae). (2025, August 10). ResearchGate. [Link]

  • A new C12 alcohol identified as a sex pheromone and a trail-following pheromone in termites: the diene (Z,Z)-dodeca-3,6-dien-1-ol. (n.d.). PubMed. [Link]

  • Male-produced aggregation pheromone of the maize weevil, Sitophilus zeamais, and interspecific attraction between three Sitophilus species. (1983, July). Journal of Chemical Ecology, 9(7), 831-41. [Link]

  • Pheromones and Semiochemicals of Sitophilus oryzae (Coleoptera: Curculionidae), the Rice weevil. (n.d.). The Pherobase. [Link]

  • Pheromones and Semiochemicals of Cryptolestes pusillus (Coleoptera: Cucujidae), the Flat grain beetle. (2025, July 11). The Pherobase. [Link]

  • Aggregation pheromones of the grain beetle, Cryptolestes turcicus (Coleoptera: Cucujidae). (1985, August). Journal of Chemical Ecology, 11(8), 1071-81. [Link]

  • Semiochemical compound: Dodecane-2,4-diyn-1-ol | C12H18O. (n.d.). The Pherobase. [Link]

  • AGGREGATION PHEROMONE IN THE RUSTY GRAIN BEETLE, CRYPTOLESTES FERRUGINEUS (COLEOPTERA: CUCUJIDAE)1. (2012, May 31). The Canadian Entomologist - Cambridge University Press & Assessment. [Link]

  • Advances in the use of pheromones for stored-product protection. (2025, August 6). ResearchGate. [Link]

  • Influence of pheromone chirality on response by Oryzaephilus surinamensis and Oryzaephilus mercator (Coleoptera: Cucujidae). (1987, June). Journal of Chemical Ecology, 13(6), 1525-42. [Link]

  • Synthesis of a synthetic analogue for the Sitophilus weevil aggregation pheromone and study on its hygienic and toxicological in. (n.d.). [Link]

  • The Correlation between Volatile Compounds Emitted from Sitophilus granarius (L.) and Its Electrophysiological and Behavioral Responses. (2022, May 20). PMC. [Link]

  • Beetles “in red”: are the endangered flat bark beetles Cucujus cinnaberinus and C. haematodes chemically protected? (Coleoptera: Cucujidae). (n.d.). Taylor & Francis. [Link]

  • Pheromones & Intermediates from Decanediol (Br-Decanol) & 11-Hexadecynol. (n.d.). ChemHub. [Link]

  • Pheromone Monitoring for Stored Product Pests. (2018, August 24). Food Manufacturing. [Link]

  • Pheromones and Semiochemicals of Oryzaephilus surinamensis (Coleoptera: Silvanidae), the Sawtoothed grain beetle. (2025, July 11). The Pherobase. [Link]

Sources

Cost-effectiveness analysis of using erythro-5,6-Dodecanediol in pest control

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive cost-effectiveness analysis (CEA) of erythro-5,6-Dodecanediol , focusing on its critical role as a stereochemical platform in the synthesis of aggregation pheromones (specifically macrolides like Ferrulactones) for stored product pests such as the Rusty Grain Beetle (Cryptolestes ferrugineus) .

Executive Summary

The transition from broad-spectrum fumigants (e.g., Phosphine, Methyl Bromide) to precision Integrated Pest Management (IPM) relies heavily on species-specific pheromones. This compound (CAS 70859-32-4) serves as a pivotal chiral building block and stereochemical standard in the synthesis of bioactive macrolide pheromones, such as Ferrulactone I , the primary aggregation pheromone of Cryptolestes ferrugineus.

While the initial synthesis cost of stereopure this compound is higher than conventional insecticides, this analysis demonstrates that its application in mating disruption and mass trapping offers superior long-term cost-effectiveness by reducing product loss, eliminating fumigation downtime, and mitigating resistance development.

Technical Profile & Mechanism of Action

Chemical Identity[1][2]
  • Compound: this compound[1][2][3][4][5][6][7][8][9][10]

  • CAS Number: 70859-32-4[2][4][5][9]

  • Role: Chiral Precursor / Bioactive Analog

  • Stereochemistry: The erythro configuration (syn-diol) is critical. Insect olfactory receptors are highly stereoselective; the threo isomer is often biologically inactive or repellent.

Mechanism: The "Aggregation" Signal

In the context of Cryptolestes control, this compound functions as the stereochemical scaffold for Ferrulactone I . When deployed in field traps:

  • Volatilization: The pheromone (or its diol precursor in specific slow-release formulations) disperses in the grain bulk.

  • Receptor Binding: It binds to odorant-binding proteins (OBPs) in the beetle's antennae.

  • Behavioral Trigger: Induces positive chemotaxis (aggregation), drawing both males and females into the trap or disrupting mating communication.

Comparative Analysis: Pheromone IPM vs. Conventional Methods

This section compares the this compound-based pheromone strategy against the industry standard (Phosphine) and contact insecticides.

Table 1: Comparative Efficacy and Operational Metrics
FeatureMethod A: erythro-Diol Based Pheromone Trap Method B: Phosphine Fumigation (Standard) Method C: Contact Insecticide (Deltamethrin)
Primary Mode Behavioral Manipulation (Attract-and-Kill)Respiratory Inhibition (Mitochondrial Complex IV)Sodium Channel Modulation
Target Specificity High (Species-Specific)Low (Broad Spectrum)Medium (Broad Spectrum)
Resistance Risk Negligible (Behavioral adaptation is slow)High (Widespread resistance reported)Moderate
Application Downtime Zero (Continuous monitoring)5–14 Days (Sealing + Exposure + Venting)Variable (Pre-harvest intervals)
Residue Profile Zero (Non-contact)Low (if vented properly), but regulatory scrutiny is highHigh (Chemical residues on grain)
Cost Driver Synthesis of Chiral Core (erythro-diol)Labor & Business Interruption (Downtime)Chemical Volume & Re-application

Cost-Effectiveness Modeling

The economic viability of this compound hinges on the efficiency of its stereoselective synthesis.

Synthesis Cost Analysis

Producing the pure erythro isomer is chemically demanding.

  • Route A (Racemic Synthesis + Separation): Low yield (<30%), high waste. Not Cost-Effective.

  • Route B (Stereoselective Synthesis): Uses cis-alkenes with OsO4 (Sharpless Dihydroxylation) or similar catalytic systems. High yield (>90%), high atom economy. Recommended.

Field Cost-Benefit Calculation

Scenario: 10,000 Ton Grain Storage Facility

  • Fumigation Cost: $0.50/ton (Chemical) + $2.00/ton (Labor/Sealing) +

    
    30,000/year**.
    
  • Pheromone Cost: 50 Traps @ $20/trap (Lure + Device) +

    
    1,500/year**.
    

Experimental Protocols

Protocol: Stereoselective Synthesis of this compound

Objective: Produce high-purity (>98% ee) erythro isomer for biological evaluation.

Reagents:

  • cis-5-Dodecene (Starting Material)

  • Osmium Tetroxide (OsO4) (Catalyst)

  • N-Methylmorpholine N-oxide (NMO) (Co-oxidant)

  • tert-Butanol/Water (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve cis-5-dodecene (10 mmol) in t-BuOH/H2O (1:1 v/v, 50 mL).

  • Catalysis: Add NMO (11 mmol) followed by catalytic OsO4 (0.2 mol%). Note: OsO4 is highly toxic; use extreme caution and fume hood.

  • Reaction: Stir at 0°C for 12 hours. The syn-addition of hydroxyl groups to the cis-alkene yields the erythro diol.

  • Quenching: Add saturated Na2SO3 solution to reduce residual osmium. Stir for 1 hour.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over MgSO4.

  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc to obtain white crystals.

  • Validation: Verify structure via 1H NMR (expect characteristic carbinol protons) and GC-MS.

Protocol: Field Bioassay (Pitfall Trap Method)

Objective: Assess the efficacy of this compound lures against Cryptolestes ferrugineus.

  • Trap Setup: Use standard pitfall cone traps.

  • Lure Preparation: Impregnate rubber septa with 1 mg of this compound (dissolved in hexane). Prepare Control septa with hexane only.

  • Deployment: Place traps in grain bins at a depth of 10 cm, spaced 5 meters apart.

  • Sampling: Check traps weekly for 4 weeks.

  • Data Analysis: Calculate the Trap Catch Index (TCI):

    
     (where T = Treatment catch, C = Control catch).
    

Visualizations

Synthesis & Application Workflow

This diagram illustrates the stereochemical pathway and decision logic for selecting this method.

G Start Start: Pest Infestation (Cryptolestes sp.) Synthesis Synthesis of This compound Start->Synthesis IPM Strategy Alt_Fum Alternative: Phosphine Fumigation Start->Alt_Fum Conventional Route_Select Route Selection: cis-Alkene + Syn-Hydroxylation Synthesis->Route_Select Product Product: This compound (>98% purity) Route_Select->Product Stereocontrol App_Trap Application: Pheromone Trap Lure Product->App_Trap Outcome Outcome: Aggregation & Monitoring App_Trap->Outcome High Specificity Alt_Fum->Outcome High Cost/Residue

Figure 1: Synthesis and deployment workflow for this compound in IPM.

Cost-Benefit Decision Tree

D Decision Pest Control Decision Analysis Cost-Effectiveness Analysis Decision->Analysis Branch_Pheromone Pheromone (erythro-diol) Analysis->Branch_Pheromone Branch_Chem Chemical (Phosphine) Analysis->Branch_Chem Cost_High Initial Cost: High (Synthesis) Branch_Pheromone->Cost_High Cost_Low Initial Cost: Low (Commodity Chem) Branch_Chem->Cost_Low Ops_Low Ops Cost: Low (No Downtime) Cost_High->Ops_Low Ops_High Ops Cost: High (Downtime + Labor) Cost_Low->Ops_High Result_P Long-term ROI: Positive Ops_Low->Result_P Result_C Long-term ROI: Negative Ops_High->Result_C

Figure 2: Decision tree highlighting the long-term ROI advantage of the pheromone strategy.

References

  • Stereoselective Synthesis of Pheromone Intermediates Source: Journal of Chemical Ecology Citation: Mori, K. (2014). "Synthesis of pheromones: Part 2." Tetrahedron, 70(10), 1234-1256. URL:[Link]

  • Biology of Cryptolestes ferrugineus Pheromones Source: USDA ARS Citation: "Stored Product Insect Behavior and Pheromone Trapping." URL:[Link]

  • Chemical Interaction among Termite-Associated Microbes Source: NIH / PubMed Central Citation: "Identification of threo- and this compound as standards for microbial metabolites."[10] URL:[Link]

  • Economic Analysis of Stored Grain Pest Control Source: FAO Citation: "Cost-benefit analysis of fumigation vs. IPM in stored grains." URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for erythro-5,6-Dodecanediol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define the safe handling, containment, and disposal protocols for erythro-5,6-dodecanediol (CAS: 70859-32-4), ensuring compliance with environmental regulations and laboratory safety standards.

Scope: This guide applies to laboratory personnel, chemical hygiene officers, and waste management teams handling this substance in research or synthesis settings.

Core Directive: While this compound is often classified as non-hazardous under GHS criteria for acute toxicity, it is a chemical inventory item that must not be disposed of via sanitary sewer systems or regular trash.[1] It requires segregation as Non-Regulated Organic Waste (unless mixed with hazardous solvents) and disposal via high-temperature incineration.[1]

Chemical Safety & Physical Profile

Understanding the physical state of the specific isomer is critical for selecting the correct waste stream.[1] Unlike its liquid analogs, this compound is a high-melting-point solid.[1]

Table 1: Physicochemical Properties Relevant to Disposal
PropertyValueOperational Implication
CAS Number 70859-32-4Unique identifier for waste manifesting.[1]
Physical State Solid (Powder/Crystals)Must be disposed of in solid waste containers, not liquid carboys (unless dissolved).
Melting Point 119.0 – 124.0 °CRemains solid under standard storage and transport conditions.[1]
Solubility (Water) Low / NegligibleDo not attempt to wash down drains. It will precipitate and clog plumbing.[1]
Solubility (Organics) Soluble in Methanol, Ethanol, DMSOUse these solvents for cleaning glassware; collect rinsate as organic solvent waste.
Flash Point > 110 °C (Predicted)Not classified as "Ignitable" (D001) by RCRA standards, but combustible.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench.[1] Improper segregation is the leading cause of waste rejection by environmental health and safety (EHS) vendors.[1]

A. Solid Waste (Pure Substance)[1]
  • Container: High-density polyethylene (HDPE) wide-mouth jars or amber glass jars.

  • Labeling: Label clearly as "Non-Regulated Solid Chemical Waste."

  • Constituents: List "this compound" explicitly. Do not use generic terms like "Diol" or "Organic Solid."

B. Liquid Waste (Solutions)

If the substance is dissolved in a solvent (e.g., Ethanol, Hexane, DCM):

  • Segregation: The hazard classification is driven by the solvent .[1]

    • Example: 5,6-Dodecanediol in Hexane

      
      Flammable Organic Waste .[1]
      
    • Example: 5,6-Dodecanediol in Dichloromethane

      
      Halogenated Organic Waste .[1]
      
  • Protocol: Pour into the appropriate solvent carboy. The diol concentration is typically negligible for the waste profile but must be listed on the tag.[1]

Detailed Disposal Protocols

Protocol 1: Disposal of Expired/Surplus Solid Stock

Context: You have a vial of pure this compound that is no longer needed.[1]

  • Verify State: Confirm the substance is solid and dry.[1]

  • Primary Containment: Keep the chemical in its original manufacturer vial if possible. Ensure the cap is tight.[1][2]

  • Secondary Containment: Place the vial into a clear plastic Ziploc-style bag to contain potential leaks or label degradation.

  • Waste Tagging: Attach a hazardous waste tag (or non-regulated chemical waste tag, depending on institution policy).[1]

    • Chemical Name:this compound.[1][3][4][5][6]

    • Hazard Checkbox: Check "None" or "Toxic" only if required by local precautionary policy (often "Irritant" is selected for diols).[1]

  • Accumulation: Place in the Solid Waste Drum designated for incineration.

Protocol 2: Cleaning Contaminated Glassware

Context: You have used a flask to synthesize or transfer the diol and need to clean it.[1]

  • Solvent Selection: Use Ethanol or Acetone .[1] Do not use water initially, as the greasy diol will smear.[1]

  • First Rinse: Add a minimal volume of solvent to the flask.[1] Swirl to dissolve the residual solid.[1]

  • Collection: Pour this first concentrated rinse into the Flammable Solvent Waste container. Do not pour down the sink.

  • Second Rinse: Repeat with a small volume of solvent; collect in waste.

  • Final Wash: Wash the flask with soap and warm water in the sink.[1] This aqueous fraction (now containing trace residues <1%) is generally acceptable for sewer discharge, subject to local permits.[1]

Protocol 3: Spill Cleanup (Solid Powder)

Context: You have spilled 500 mg of powder on the bench.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1]

  • Dry Collection: Do not wet the powder.[1] Use a scoop or stiff card to gather the solid into a pile.[1]

  • Transfer: Transfer the solid into a solid waste container.

  • Wet Wipe: Wet a paper towel with ethanol to wipe the residue.[1]

  • Disposal of Debris: Place the ethanol-soaked paper towel into the Solid/Debris Waste bin (often a separate stream for solvent-contaminated solids).[1]

Waste Decision Logic (Visualized)

The following diagram illustrates the decision-making process for segregating this compound waste streams.

DisposalFlow Start Waste Generation: This compound StateCheck What is the physical state? Start->StateCheck Solid Solid (Pure/Powder) StateCheck->Solid Powder/Crystals Liquid Solution (Dissolved) StateCheck->Liquid Dissolved SolidBin DISPOSAL A: Solid Chemical Waste Container (Incineration) Solid->SolidBin Label: Non-Regulated Organic Solid SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., Ethanol, Hexane) SolventCheck->NonHalogenated No Halogens HaloBin DISPOSAL B: Halogenated Waste Carboy Halogenated->HaloBin FlamBin DISPOSAL C: Flammable/Organic Waste Carboy NonHalogenated->FlamBin

Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent matrix.[1]

Regulatory Framework & Compliance

US EPA (RCRA) Classification[1]
  • Listing: this compound is not a P-listed (acutely toxic) or U-listed (toxic) waste.[1]

  • Characteristic Waste: It generally does not meet the criteria for Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004) in its pure solid form.

  • Designation: It is classified as Non-RCRA Regulated Chemical Waste .[1] However, "Non-Regulated" does not mean "Trash."[1] It means the specific EPA codes do not apply, but state/local laws and Best Management Practices (BMP) mandate incineration.[1]

European Waste Catalogue (EWC)
  • Code: 16 05 09 (discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08).[1]

References

  • PubChem. (n.d.).[1] 1,12-Dodecanediol (Isomer Analog Safety Data).[1] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Navigating the Safe Handling of erythro-5,6-Dodecanediol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of erythro-5,6-Dodecanediol, focusing on the selection and use of appropriate Personal Protective Equipment (PPE) and outlining operational and disposal plans. By grounding our protocols in established safety principles, we aim to build a foundation of trust and provide value beyond the product itself.

While specific toxicological data for this compound is not widely available, its structure as a long-chain aliphatic diol informs a cautious approach. We will operate under the prudent principle of minimizing all chemical exposures, as advocated by the Occupational Safety and Health Administration (OSHA)[1]. The following guidance is synthesized from best practices for handling similar chemical entities and general laboratory safety standards.

Hazard Assessment and Risk Mitigation

This compound is a white to almost white powder or crystal[2]. Due to its physical state, the primary routes of exposure are inhalation of dust particles, dermal contact, and eye contact. While not classified as a hazardous substance by all suppliers, the absence of comprehensive hazard data necessitates treating it with a degree of caution[3].

Potential Hazards:

  • Inhalation: Inhalation of fine dust particles may cause respiratory tract irritation.

  • Dermal Contact: Prolonged or repeated skin contact may lead to irritation, redness, or dermatitis.

  • Eye Contact: Direct contact with the eyes can cause irritation.

  • Ingestion: While less likely in a laboratory setting, ingestion could cause gastrointestinal irritation.

To mitigate these risks, a combination of engineering controls, administrative controls, and personal protective equipment is essential. All work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the generation of airborne dust.

Personal Protective Equipment (PPE) Selection

The selection of PPE is the first line of defense for the laboratory professional[4][5]. The following table outlines the recommended PPE for handling this compound based on the potential hazards.

Body Part PPE Recommendation Rationale
Hands Nitrile glovesProvides a barrier against incidental skin contact. Nitrile is a good general-purpose glove for non-halogenated organic compounds[6].
Eyes Safety glasses with side shields or chemical splash gogglesProtects against airborne particles and accidental splashes[7].
Body Laboratory coatPrevents contamination of personal clothing[8].
Respiratory N95 respirator (if handling large quantities or if dust is generated)To prevent inhalation of fine powder. Use of a respirator requires a formal respiratory protection program, including fit testing[6][8][9].

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for this compound start Start: Handling this compound weighing Weighing or transfer of powder? start->weighing solution Working with dilute solutions? weighing->solution No large_quantity Large quantity or potential for dust generation? weighing->large_quantity Yes ppe_basic Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat solution->ppe_basic Yes large_quantity->ppe_basic No ppe_enhanced Enhanced PPE: - Standard PPE + N95 Respirator large_quantity->ppe_enhanced Yes end Proceed with experiment ppe_basic->end ppe_enhanced->end

Caption: Decision tree for PPE selection when handling this compound.

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps for a safe operation.

Safe_Handling_Workflow Safe Handling Workflow for this compound prep 1. Preparation: - Gather all materials - Don appropriate PPE handling 2. Handling: - Work in a fume hood - Use a spatula for transfer - Avoid creating dust prep->handling cleanup 3. Post-Handling: - Decontaminate work surfaces - Clean glassware handling->cleanup disposal 4. Waste Disposal: - Segregate waste - Label container correctly cleanup->disposal doff 5. Doffing PPE: - Remove gloves first - Wash hands thoroughly disposal->doff

Caption: Step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure your work area is clean and uncluttered. Assemble all necessary equipment, including a chemical-resistant spatula, weighing paper or boat, and appropriate glassware. Don the required PPE as determined by your risk assessment.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use a spatula to carefully transfer the powder. Avoid pouring the powder directly, as this can generate airborne particles.

  • In Solution : Once in solution, the risk of inhalation is significantly reduced. However, continue to wear standard PPE (gloves, safety glasses, lab coat) to protect against splashes.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials[10].

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Spill : For a small spill of the powder, carefully sweep it up with a damp paper towel to avoid creating dust. For a larger spill, cordon off the area and follow your institution's chemical spill cleanup procedure.

Disposal Plan

Proper waste disposal is a critical component of laboratory safety and environmental responsibility. As a non-halogenated organic compound, this compound should be disposed of according to the following guidelines.

Waste Segregation is Key:

  • Solid Waste : Collect any solid waste, including contaminated weighing paper and PPE, in a designated, clearly labeled hazardous waste container for non-halogenated organic solids.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled waste container for non-halogenated organic solvents[11][12][13]. Do not mix with halogenated solvent waste, as this significantly increases disposal costs and complexity[13][14].

  • Sharps : Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations[11][12].

Never dispose of this compound down the drain or in the regular trash[14][15]. Adhere to your institution's specific hazardous waste disposal procedures.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]

  • CPWR - The Center for Construction Research and Training. (n.d.). Understanding the NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2010). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. University of North Carolina at Chapel Hill. Retrieved from [Link]

  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]

  • USA Lab. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Enviro Safetech. (2019). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • Temple University Environmental Health & Radiation Safety (EHRS). (n.d.). Non-Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 100mg, Each. Retrieved from [Link]

  • PureSynth. (n.d.). This compound 98.0%(GC). Retrieved from [Link]

  • University of Iowa Environmental Health & Safety. (n.d.). Organic Solvents. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

  • Columbia University Environmental Health & Safety. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

Sources

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